p-Phenylenediamine sulfate
Description
Properties
IUPAC Name |
benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKLWVNKAMAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066028 | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [MSDSonline] | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16245-77-5 | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-BENZENEDIAMINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
p-Phenylenediamine sulfate synthesis from p-nitroaniline
An In-depth Technical Guide to the Synthesis of p-Phenylenediamine (B122844) Sulfate (B86663) from p-Nitroaniline
Introduction
p-Phenylenediamine (PPD) is a crucial organic intermediate widely utilized in the production of high-performance polymers such as aramids, as well as in the formulation of antioxidants, azo dyes, and hair colorants.[1][2] For many applications, particularly in the dye industry and for laboratory use, PPD is converted to its sulfate salt to improve stability, as the free amine is susceptible to air oxidation, which can cause samples to darken.[1][3]
This technical guide provides a comprehensive overview of the synthesis of p-Phenylenediamine sulfate, starting from the common precursor p-nitroaniline. The process involves two primary stages: the reduction of the nitro group of p-nitroaniline to form p-phenylenediamine, followed by the conversion of the resulting diamine into its sulfate salt. This document details two prominent methods for the initial reduction step: the classic Bechamp reduction using iron and a more modern catalytic hydrogenation approach, offering high yields and purity.
Stage 1: Synthesis of p-Phenylenediamine from p-Nitroaniline
The conversion of p-nitroaniline to p-phenylenediamine is a reduction reaction that targets the nitro group (-NO₂) and converts it into a primary amine group (-NH₂).
Method A: Bechamp Reduction using Iron Powder
This is a traditional and reliable method for the reduction of aromatic nitro compounds. It utilizes iron powder in the presence of a mineral acid, such as hydrochloric acid, which generates ferrous chloride (FeCl₂) in situ to act as the primary reducing agent.
Experimental Protocol:
-
Charge a reaction vessel with 150 mL of water and heat to approximately 95 °C.[4]
-
Add 100 g of p-nitroaniline to the heated water.[4]
-
Gradually add 5 mL of concentrated hydrochloric acid followed by approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing; cooling may be necessary to regulate the reaction.[4]
-
Continue the reaction, monitoring the progress by spotting the solution on filter paper. The reaction is complete when the yellow color of p-nitroaniline is no longer visible.[4]
-
Once the reduction is complete, add a solution of sodium carbonate until the mixture is alkaline to neutralize the acid.[4]
-
Boil the alkaline mixture and filter it while hot to remove the iron residue and iron oxides.[4]
-
Concentrate the filtrate by evaporation until p-phenylenediamine base begins to crystallize.[4]
-
Cool the solution to complete crystallization, collect the product by filtration, and dry. The expected yield is approximately 80% of the theoretical value.[4]
Data Summary: Bechamp Reduction
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| p-Nitroaniline | 100 g | [4] |
| Iron Powder | ~100 g | [4] |
| Water | 150 mL | [4] |
| Conc. Hydrochloric Acid | 5 mL | [4] |
| Reaction Conditions | ||
| Temperature | 95 °C | [4] |
| Work-up | Addition of Sodium Carbonate | [4] |
| Outcome |
| Theoretical Yield | 80% (approx. 60 g) |[4] |
Process Workflow: Bechamp Reduction
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner, more efficient industrial method that offers higher yields and purity. This process involves the reaction of p-nitroaniline with hydrogen gas under pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
Experimental Protocol (Example using Pd/C):
-
Charge a 2000 mL autoclave with 250 g of p-nitroaniline, 200 mL of methanol (B129727), 100 mL of water, and 0.3 g of palladium-on-carbon catalyst.[5]
-
Seal the autoclave and purge the system by pressurizing with nitrogen and venting (repeat 5 times), followed by the same procedure with hydrogen gas.[5]
-
Heat the mixture to 100 °C and pressurize with hydrogen to initiate the reaction. Maintain the pressure by continuously feeding hydrogen as it is consumed.[5]
-
The reaction is complete when hydrogen uptake ceases.[5]
-
Cool the autoclave to room temperature and purge with nitrogen (3 times) to remove excess hydrogen.[5]
-
Filter the reaction mixture to recover the catalyst, which can be recycled.[5]
-
Recover the methanol from the filtrate by distillation. The remaining product is high-purity p-phenylenediamine.[5]
Data Summary: Catalytic Hydrogenation
| Parameter | Example 1 (Pd/C) | Example 2 (Raney Ni) | Reference |
|---|---|---|---|
| Reactants | |||
| p-Nitroaniline | 250 g | 250 g | [5] |
| Solvent | 200 mL Methanol, 100 mL Water | 100 mL Methanol, 400 mL Water | [5] |
| Catalyst | 0.3 g Pd/C | 3 g Raney Nickel | [5] |
| Reaction Conditions | |||
| Temperature | 100 °C | 120 °C | [5] |
| Pressure | Maintained with H₂ | Maintained with H₂ | [5] |
| Outcome | |||
| Purity (GC) | 99.89% | 99.92% | [5] |
| Yield | 99.2% (194.1 g) | 98.5% (192.7 g) |[5] |
Process Workflow: Catalytic Hydrogenation
Stage 2: Synthesis of this compound
Once p-phenylenediamine (free base) is obtained, it is converted to its sulfate salt. This is an acid-base reaction where the amine groups of PPD are protonated by sulfuric acid, forming a stable salt that readily precipitates from a suitable organic solvent.
Experimental Protocol:
-
In a reaction vessel, dissolve the purified p-phenylenediamine base in a suitable solvent, such as isopropanol (B130326).[6][7]
-
While stirring, slowly and carefully add a stoichiometric amount of concentrated sulfuric acid to the solution. The reaction is exothermic, and the temperature should be maintained below 50 °C during the addition.[7]
-
After the acid addition is complete, heat the mixture, for instance, to 70-75 °C for a period of 1-3 hours to ensure complete salt formation.[7]
-
Cool the mixture to below 30 °C and continue stirring for at least one hour to promote complete precipitation of the sulfate salt.[7]
-
Collect the precipitated this compound by vacuum filtration.[6]
-
Wash the collected solid with cold isopropanol or another suitable solvent to remove any unreacted starting materials or impurities.[6]
-
Dry the final product under vacuum at a temperature below 80 °C.[7]
Data Summary: Salt Formation
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| p-Phenylenediamine | 1.0 equivalent | [6][7] |
| Sulfuric Acid (Conc.) | ~0.5 equivalents* | [6] |
| Solvent | Isopropanol | [6][7] |
| Reaction Conditions | ||
| Acid Addition Temp. | < 50 °C | [7] |
| Reaction Temp. | 70 - 75 °C | [7] |
| Reaction Time | 1 - 3 hours | [7] |
| Crystallization Temp. | < 30 °C | [7] |
| Outcome | ||
| Product | This compound | |
| Appearance | White to off-white crystalline solid | [8] |
*Note: The stoichiometry is typically a 2:1 ratio of the diamine to sulfuric acid.[6]
Overall Synthesis Workflow
Purification and Characterization
The intermediate p-phenylenediamine base can be purified before salt formation. Common methods include recrystallization from hot water, often with the addition of activated charcoal to remove colored impurities, or by vacuum distillation.[9][10] The final this compound product is typically of high purity after precipitation and washing, but can be further purified by recrystallization from an appropriate solvent system if necessary. Characterization of the final product can be performed using standard analytical techniques such as melting point determination, FTIR, and elemental analysis to confirm its identity and purity.
References
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. cir-safety.org [cir-safety.org]
- 4. prepchem.com [prepchem.com]
- 5. CN102701995A - Preparation method of p-phenylene diamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. DE2216117B2 - Process for the preparation of p-phenylenediamine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of p-Phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of p-Phenylenediamine (B122844) sulfate (B86663) (CAS No. 16245-77-5). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Introduction
p-Phenylenediamine sulfate is the sulfate salt of p-phenylenediamine (PPD), an aromatic amine widely used as a primary intermediate in the formulation of permanent oxidative hair dyes and as a monomer in the synthesis of high-performance polymers like aramids. The addition of the sulfate counterion enhances the stability and water solubility of the parent compound, p-phenylenediamine, which is otherwise unstable and prone to oxidation when exposed to air. At room temperature, it typically presents as a white to off-white or pale yellow crystalline powder. Its primary function in cosmetology is to react with a coupling agent in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form large, colored polymeric molecules within the hair cortex, resulting in a permanent color change.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These values are compiled from various chemical databases and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 16245-77-5 | |
| Molecular Formula | C₆H₁₀N₂O₄S | |
| Molecular Weight | 206.22 g/mol | |
| Appearance | White to off-white/beige crystalline powder. | |
| Odor | Faint amine-like odor. | |
| Melting Point | >300 °C | |
| Boiling Point | 267.40 °C (estimated for parent compound) | |
| Density | 1.353 g/cm³ (estimate) | |
| Vapor Pressure | 0.008170 mmHg @ 25 °C (estimate) |
| Property | Value | Source(s) |
| Water Solubility | Moderately soluble; 14,210 mg/L @ 25 °C (estimate) | |
| logP (o/w) | -0.684 (estimate) |
Experimental Protocols
Detailed experimental protocols for the determination of every physicochemical property are not always published. However, this section outlines established methodologies for the synthesis and analysis of p-phenylenediamine and its derivatives, which are fundamental to its characterization.
A common laboratory and industrial method for synthesizing the parent amine, p-phenylenediamine, is through the reduction of p-nitroaniline.
Protocol: Reduction of p-Nitroaniline with Iron
-
Reaction Setup: Heat 150 mL of water in a reaction vessel to 95 °C.
-
Addition of Reactants: Add 100 g of p-nitroaniline to the heated water, followed by 5 mL of concentrated hydrochloric acid.
-
Reduction: Gradually add approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing; external cooling may be necessary to regulate the exothermic reaction.
-
Monitoring: Continue the process until a spot test of the solution on filter paper no longer shows the yellow color of p-nitroaniline.
-
Neutralization and Filtration: Add a sodium carbonate solution until the mixture is alkaline. Boil the solution and then filter it hot to remove the iron residue.
-
Crystallization: Concentrate the filtrate by boiling off the excess water until the p-phenylenediamine base begins to crystallize upon cooling.
-
Isolation: Collect the crystals by filtration and dry them. This yields the p-phenylenediamine free base.
The this compound salt is then prepared by reacting the purified free base with sulfuric acid in an appropriate solvent.
Spectrophotometry is a common technique for quantifying p-phenylenediamine in commercial products like hair dyes. This method relies on a color-forming reaction.
Protocol: Quantification using Folin's Reagent
-
Standard Preparation: Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of 0.1 N NaOH to create a stock solution of 1 mg/mL. Perform serial dilutions to create working standards (e.g., 100 µg/mL and 10 µg/mL).
-
Sample Preparation: Prepare a sample of the hair dye product according to its matrix to extract the p-phenylenediamine, dissolving it in 0.1 N NaOH to a known concentration.
-
Reaction: To an aliquot of the standard or sample solution, add an alkaline solution of Folin's reagent.
-
Measurement: After a suitable incubation period for color development, measure the absorbance of the solution using a UV-Vis spectrophotometer. For the Folin's reagent method, the maximum absorbance is typically observed around 453 nm.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Use the linear regression equation from this curve to determine the concentration of this compound in the sample.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high sensitivity and specificity for the determination of p-phenylenediamine.
Protocol: General HPLC Workflow
-
Sample Collection & Extraction: Air samples can be collected by drawing air through cassettes containing sulfuric acid-treated glass fiber filters. The filters are then extracted with an aqueous EDTA solution. Liquid or solid samples (like dyes) are dissolved and diluted in an appropriate solvent.
-
Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Mobile Phase: Use a mobile phase gradient appropriate for separating aromatic amines.
-
Detection: Detect the analyte using a UV detector at a wavelength optimized for p-phenylenediamine.
-
Quantification: Compare the peak area of the analyte in the sample to the peak areas of known concentration standards to quantify the amount present.
For GC-MS analysis, a derivatization step is often required to improve the volatility and thermal stability of p-phenylenediamine. A common method involves reacting the analyte with benzaldehyde (B42025) to form a stable imine derivative before injection into the GC-MS system.
Key Pathways and Workflows
Visual diagrams help clarify complex processes. The following workflows are rendered using the DOT language to illustrate the synthesis of this compound and its mechanism of action in hair dyeing.
Caption: Workflow for the synthesis of this compound.
Caption: Oxidative pathway of p-Phenylenediamine in hair coloring.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. The compound is hygroscopic and should be protected from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.
-
Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.
An In-depth Technical Guide on the Crystal Structure Analysis of p-Phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Phenylenediamine sulfate (B86663) is a chemical compound of significant interest in various industrial applications, notably as a key component in the formulation of permanent hair dyes and as an intermediate in the synthesis of polymers. Understanding its solid-state structure is crucial for controlling its reactivity, stability, and physical properties. This technical guide provides a comprehensive overview of p-Phenylenediamine sulfate, with a focus on its crystal structure. Despite extensive searches of publicly available databases and scientific literature, detailed experimental data on the crystal structure of this compound, including unit cell parameters, bond lengths, and angles, could not be located. This guide, therefore, summarizes the available information on its properties, synthesis, and crystallization, and presents a generalized workflow for its crystal structure analysis.
Introduction
p-Phenylenediamine (PPD) is an aromatic amine that, in its sulfate salt form (this compound), exhibits properties that make it suitable for a range of applications. The addition of the sulfate group can enhance the compound's stability and solubility in aqueous solutions compared to its free base form.[1] The solid-state arrangement of ions in the crystal lattice dictates many of its bulk properties. X-ray crystallography is the definitive method for determining such a structure, providing precise measurements of atomic positions.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[2] It is sparingly soluble in water.[2] General physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O₄S | [2] |
| CAS Number | 16245-77-5 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | Sparingly soluble | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Detailed experimental protocols for the synthesis and single-crystal growth of this compound are not extensively reported in the literature. However, a general procedure can be outlined based on standard organic salt formation and crystallization techniques.
3.1. Synthesis of this compound
A common method for the preparation of this compound involves the reaction of p-Phenylenediamine with sulfuric acid.
-
Materials:
-
p-Phenylenediamine
-
Sulfuric acid (concentrated)
-
Suitable solvent (e.g., isopropanol, water)
-
-
Procedure:
-
Dissolve purified p-Phenylenediamine in a suitable solvent, such as isopropanol.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a cold portion of the solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
3.2. Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization process.
-
Method 1: Slow Evaporation
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., water or an alcohol-water mixture) at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.
-
-
Method 2: Vapor Diffusion
-
Dissolve the this compound in a solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the first solvent).
-
Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.
-
3.3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis
A standard workflow for the analysis of a suitable single crystal is depicted in the diagram below.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystal Structure Data
As of the date of this publication, a definitive, publicly accessible crystal structure for this compound could not be identified. Searches of major crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for this compound. While data for related structures, such as metal complexes of p-phenylenediamine, are available, the fundamental crystal structure of the simple sulfate salt remains to be published in the open literature.
Should this data become available, it would typically be presented in a format similar to Table 2.
| Parameter | Value (Hypothetical) |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 10.123 |
| b (Å) | e.g., 5.456 |
| c (Å) | e.g., 14.789 |
| α (°) | e.g., 90 |
| β (°) | e.g., 95.12 |
| γ (°) | e.g., 90 |
| Volume (ų) | e.g., 812.3 |
| Z | e.g., 4 |
| Calculated Density (g/cm³) | e.g., 1.678 |
Table 2: Hypothetical Crystallographic Data for this compound
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward acid-base reaction followed by precipitation. The logical relationship between the reactants and the product is illustrated below.
Figure 2: Logical relationship of reactants to product in the synthesis of this compound.
Conclusion
This technical guide has summarized the available information regarding the properties and synthesis of this compound. While the compound is of industrial importance, a detailed, publicly available analysis of its single-crystal structure is currently lacking. The experimental protocols and workflows presented here provide a roadmap for researchers aiming to determine this structure. The publication of the crystal structure of this compound would be a valuable addition to the chemical literature, providing a deeper understanding of its solid-state properties and behavior.
References
An In-depth Technical Guide to the Solubility of p-Phenylenediamine Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-phenylenediamine (B122844) sulfate (B86663) in various solvents. Due to the limited availability of quantitative data for p-phenylenediamine sulfate in organic solvents, this guide also includes relevant data for the free base, p-phenylenediamine, to offer a broader understanding of its solubility characteristics.
Introduction to p-Phenylenediamine and its Sulfate Salt
p-Phenylenediamine (PPD) is an organic compound with the formula C₆H₄(NH₂)₂. It is a white to light purple crystalline solid that can darken upon exposure to air.[1][2] PPD is a key intermediate in the production of various polymers, dyes, and as a component in hair coloring products.[1][3]
The sulfate salt, this compound (C₆H₈N₂·H₂SO₄), is formed by the reaction of p-phenylenediamine with sulfuric acid.[4] It typically appears as a white to off-white crystalline solid.[3][4] The salt form is often used in formulations, such as hair dyes, where stability and controlled reactivity are important.[1][5] The presence of the sulfate group significantly influences the compound's polarity and, consequently, its solubility profile, generally increasing its aqueous solubility compared to the free base.[1]
Solubility Data
Quantitative solubility data for this compound in organic solvents is not widely available in published literature. The available data primarily focuses on its aqueous solubility and the solubility of the free base, p-phenylenediamine, in various organic solvents.
Table 1: Quantitative Solubility of p-Phenylenediamine (Free Base) in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 31 g/L | 20 |
| Ethanol | Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Benzene | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
This data is compiled from multiple sources.[1][6]
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 3.706 g/L | 30 |
| Organic Solvents | Data not available | Not Specified |
Aqueous solubility data from ChemicalBook.[7] For many organic solvents, safety data sheets and other literature state that solubility data is not available.
Qualitative Observations and Data for Related Compounds:
-
This compound is described as moderately or sparingly soluble in water.[4]
-
N,N-Diethyl-p-phenylenediamine sulfate , a related compound, is soluble in water and alcohol.[8] Another source indicates a high water solubility of 100 mg/mL for this derivative.[9]
-
The synthesis of N-phenyl-p-phenylenediamine sulfate involves its precipitation from isopropanol, suggesting low solubility in this solvent.[10]
-
For N,N-Diethyl-p-phenylenediamine Sulfate , a solubility of ≥ 100 mg/mL in DMSO has been reported.[11]
The significant difference in polarity between the free base and its sulfate salt suggests that the solubility of this compound in non-polar organic solvents is likely to be low.
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle for a period (e.g., 2-4 hours) at the constant temperature.
-
Carefully withdraw a sample of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a filter or cotton plug.
-
Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula, taking into account the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Workflow for Solubility Determination
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a salt, this compound is a polar compound. It is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents, following the "like dissolves like" principle.
-
Temperature: The dissolution of solids in liquids is typically an endothermic process, meaning that solubility generally increases with temperature.[3]
-
pH: In aqueous solutions, the pH can affect the equilibrium between the sulfate salt and the free base, which in turn can influence solubility.[3]
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
While there is a notable lack of quantitative data on the solubility of this compound in organic solvents, this guide provides the most current and relevant information available. The provided data for the free base, p-phenylenediamine, offers a useful reference point for researchers. The generalized experimental protocol for solubility determination can be adapted for specific laboratory needs. Further research is warranted to systematically determine the solubility of this compound in a wider range of organic solvents to support its various applications in research and industry.
References
- 1. cir-safety.org [cir-safety.org]
- 2. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. This compound CAS#: 16245-77-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Diethyl-p-phenylenediamine sulfate - CAS-Number 6283-63-2 - Order from Chemodex [chemodex.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Thermal Decomposition of p-Phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not provide an exhaustive analysis of the specific thermal decomposition pathway of pure p-phenylenediamine (B122844) sulfate (B86663). This guide is constructed based on established principles of thermal analysis, the known chemistry of aromatic amines and sulfate salts, and standard analytical methodologies. The quantitative data presented is illustrative and intended to reflect expected behavior based on the analysis of structurally similar compounds.
Introduction
p-Phenylenediamine sulfate is an aromatic amine salt with applications in various industrial processes, including as a precursor in the synthesis of polymers and dyes. An understanding of its thermal stability and decomposition characteristics is crucial for safe handling, process optimization, and predicting degradation pathways under thermal stress. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed decomposition pathway.
The thermal decomposition of this compound is anticipated to be a multi-stage process involving the initial loss of the sulfate group followed by the degradation of the p-phenylenediamine moiety. The primary gaseous byproducts expected from its complete decomposition include oxides of sulfur (SOx), oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Thermal Analysis Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |
| Stage 1 | ~250 | ~280 | ~47% | Decomposition and volatilization of the sulfate group as SOx and H₂O. |
| Stage 2 | ~350 | ~450 | ~53% | Decomposition of the p-phenylenediamine backbone, yielding NOx, CO, CO₂, and char residue. |
Experimental Protocols for Thermal Analysis
To characterize the thermal decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
3.1.1 Instrumentation and Consumables
-
Instrument: A calibrated thermogravimetric analyzer with a high-precision balance.
-
Crucibles: Alumina or platinum crucibles are recommended due to their high-temperature stability and inertness.
-
Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere or air for an oxidative atmosphere, with a typical flow rate of 20-50 mL/min.
3.1.2 Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a tared TGA crucible.
3.1.3 Instrument Parameters
-
Initial Equilibration: Equilibrate the furnace at 30 °C for 5 minutes.
-
Heating Program: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment duration.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting and decomposition.
3.2.1 Instrumentation and Consumables
-
Instrument: A calibrated differential scanning calorimeter.
-
Pans: Aluminum or gold-plated pans, hermetically sealed to contain any evolved gases.
-
Purge Gas: High-purity nitrogen (99.999%) at a typical flow rate of 20-50 mL/min.
3.2.2 Sample Preparation
-
Accurately weigh 2-5 mg of the fine this compound powder into a DSC pan.
-
Hermetically seal the pan to ensure a closed system.
3.2.3 Instrument Parameters
-
Initial Equilibration: Equilibrate the DSC cell at 30 °C for 5 minutes.
-
Heating Program: Ramp the temperature from 30 °C to a temperature beyond the final decomposition point observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.
-
Reference: An empty, hermetically sealed pan should be used as a reference.
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a standard workflow for the thermal characterization of an aromatic amine salt.
Caption: Workflow for the Thermal Analysis of Aromatic Amine Salts.
Proposed Thermal Decomposition Pathway of this compound
This diagram illustrates a plausible, though not experimentally verified, decomposition pathway for this compound under inert thermal conditions.
Caption: Proposed Thermal Decomposition Pathway of this compound.
Conclusion
The thermal decomposition of this compound is a critical aspect of its material properties, influencing its stability and safe application. While specific experimental data is sparse, this guide provides a robust framework for its investigation using standard thermal analysis techniques. The detailed protocols for TGA and DSC, along with the illustrative data and proposed decomposition pathway, offer a solid foundation for researchers and professionals in the field. It is strongly recommended that experimental studies be conducted to validate and expand upon the information presented herein.
Spectroscopic Characterization of p-Phenylenediamine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize p-Phenylenediamine (B122844) sulfate (B86663). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. This document details the expected spectroscopic data and provides comprehensive experimental protocols for various analytical techniques.
Introduction
p-Phenylenediamine (PPD) and its salts, including p-Phenylenediamine sulfate, are widely used in the chemical industry, primarily as components of hair dyes and as intermediates in the production of polymers and other organic compounds.[1][2] Given its widespread use and potential health risks, including skin sensitization and other toxic effects, rigorous characterization of this compound is essential for quality control, safety assessment, and research purposes.[3][4] Spectroscopic techniques are fundamental tools for elucidating the structure and confirming the identity and purity of this compound.
This guide covers the key spectroscopic techniques for the characterization of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
This compound is the salt formed from the reaction of p-phenylenediamine with sulfuric acid. It typically appears as a white to off-white crystalline solid and is soluble in water.[5][6] The formation of the sulfate salt involves the protonation of one or both of the amino groups of the p-phenylenediamine molecule.
Molecular Formula: C₆H₈N₂·H₂SO₄[5] Molecular Weight: 206.24 g/mol (calculated from the free base and sulfuric acid)
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of p-Phenylenediamine. It is important to note that much of the available detailed spectroscopic data is for the free base, p-phenylenediamine. The data for the sulfate salt will be influenced by the protonation of the amine groups, and these expected effects are discussed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Note: The following data is for p-Phenylenediamine (free base). The absorption maxima for the sulfate salt may shift due to the protonation of the amino groups, which alters the electronic structure of the chromophore.
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Acidic Mobile Phase (pH ≤ 3) | 198, 236, 284 | Not specified |
| Cyclohexane | 246, 315 | log ε = 3.93, log ε = 3.30 |
| With Folin's Reagent | 453 | 7.8 × 10³ |
| With Ninhydrin Reagent | 431 | 1.6 × 10⁵ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Note: The following data is for p-Phenylenediamine (free base). For this compound, additional strong absorption bands are expected for the sulfate ion, typically in the 1100-1200 cm⁻¹ (asymmetric S=O stretch) and 1030-1060 cm⁻¹ (symmetric S=O stretch) regions. The N-H stretching and bending vibrations will also be altered upon protonation.
| Wavenumber (cm⁻¹) | Assignment |
| 3390-3306 | N-H stretching (primary amine) |
| 3007 | Aromatic C-H stretching |
| 1621 | N-H bending |
| 1517 | Aromatic C=C stretching |
| 1321-1202 | Aromatic C-N stretching |
| 824 | p-disubstituted benzene (B151609) (C-H out-of-plane bend) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is for p-Phenylenediamine (free base). For the sulfate salt in a suitable deuterated solvent like D₂O or DMSO-d₆, the chemical shifts of the amine protons and the aromatic protons are expected to shift downfield due to the electron-withdrawing effect of the protonated amino groups (-NH₃⁺).
¹H NMR
| Solvent | Chemical Shift (δ) ppm | Assignment |
| CDCl₃ | 6.56 | Aromatic protons (s, 4H) |
| 3.31 | Amine protons (-NH₂) (s, 4H) | |
| DMSO-d₆ | 6.31 | Aromatic protons (s, 4H) |
| 3.37 | Amine protons (-NH₂) (s, 4H) |
¹³C NMR
| Solvent | Chemical Shift (δ) ppm | Assignment |
| CDCl₃ | 138.62 | C-NH₂ |
| 116.73 | C-H |
Mass Spectrometry (MS)
Note: Mass spectrometry of this compound, particularly with techniques like Electrospray Ionization (ESI), would likely show the molecular ion of the free base (p-phenylenediamine) or its protonated form, depending on the ionization conditions. The sulfate ion itself is generally not observed as part of the molecular ion peak in typical organic mass spectrometry.
| m/z | Assignment |
| 108 | Molecular ion [M]⁺ of p-phenylenediamine |
| 109 | Protonated molecular ion [M+H]⁺ of p-phenylenediamine |
| 80, 81, 54, 53 | Major fragment ions |
Experimental Protocols
Safety Precaution: p-Phenylenediamine and its salts are toxic and can cause severe skin and respiratory reactions.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm is required.
-
Sample Preparation:
-
Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a suitable solvent (e.g., deionized water, ethanol, or an appropriate buffer solution) in a volumetric flask.
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Measurement:
-
Use matched quartz cuvettes for the sample and a solvent blank.
-
Record the spectrum over the desired wavelength range (e.g., 200-400 nm for the aromatic system).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
FT-IR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the this compound sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Measurement:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
NMR Spectroscopy Protocol
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O) or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be used.
-
An internal standard, such as DSS for aqueous samples, can be added for accurate chemical shift referencing.
-
-
Measurement:
-
Place the NMR tube in the spectrometer.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and multiplicity of the signals.
-
Mass Spectrometry Protocol
-
Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture for LC-MS).
-
For GC-MS, derivatization of the amine groups may be necessary to improve volatility.
-
-
Measurement:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in the appropriate mass range.
-
In tandem mass spectrometry (MS/MS), the molecular ion can be selected and fragmented to aid in structural elucidation.
-
Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.[7][8]
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By combining data from UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers can confidently confirm the identity, purity, and structure of this compound. Adherence to the detailed experimental protocols and safety precautions is crucial for obtaining reliable data and ensuring laboratory safety.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.ust.edu [journals.ust.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cir-safety.org [cir-safety.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the History and Discovery of p-Phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Phenylenediamine (B122844) (PPD) and its salts, including p-phenylenediamine sulfate (B86663), are foundational compounds in the history of synthetic chemistry, with significant applications in dye synthesis and polymer science. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of p-phenylenediamine sulfate. It includes detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and toxicological pathways, tailored for a scientific audience.
Introduction
p-Phenylenediamine (PPD), or 1,4-diaminobenzene, is an aromatic amine that has played a pivotal role in the development of organic chemistry and the chemical industry. Its sulfate salt, this compound, offers increased stability and solubility in certain applications, making it a key intermediate in various industrial processes, most notably in the formulation of permanent hair dyes. This document explores the scientific journey of this compound, from its theoretical underpinnings in the 19th century to its modern-day applications and toxicological understanding.
History and Discovery
The story of p-phenylenediamine is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The pioneering work of German chemist August Wilhelm von Hofmann on coal tar derivatives laid the groundwork for the synthesis of a vast array of aromatic compounds.[1][2][3][4][5] Hofmann's extensive research on aniline (B41778), a primary component of coal tar, and its reactions, paved the way for his students and contemporaries to explore the creation of synthetic dyes.[1][2][5]
While Hofmann himself did not discover p-phenylenediamine, his systematic investigation of amines and their properties was fundamental to its eventual synthesis. The exact date and discoverer of the sulfation of p-phenylenediamine to form this compound are not well-documented in readily available historical records. However, the preparation of salts of organic bases was a common practice in 19th-century chemistry to improve their stability and handling. It is highly probable that the sulfate salt was first prepared shortly after the isolation and characterization of the parent p-phenylenediamine, as a routine derivatization.
The primary methods for synthesizing p-phenylenediamine were established in the late 19th and early 20th centuries. One of the most common industrial routes involves the reduction of p-nitroaniline.[6] Another significant method is the DuPont route, which proceeds through the conversion of aniline to 1,3-diphenyltriazene, followed by rearrangement to 4-aminoazobenzene (B166484) and subsequent hydrogenation.[6]
Physicochemical Properties
This compound is a white to off-white crystalline solid that is moderately soluble in water.[7] The addition of the sulfate group enhances its stability compared to the free base, which is prone to oxidation and darkening upon exposure to air.[8]
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂·H₂SO₄ | [7] |
| Molecular Weight | 206.22 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | >300 °C | [10] |
| Solubility in Water | 3.706 g/L at 30°C | [10] |
| logP (o/w) | 0.856 at 25°C | [10] |
| CAS Number | 16245-77-5 | [9] |
Spectroscopic Data:
-
¹³C NMR: Similarly, specific ¹³C NMR data for the sulfate salt is scarce. The parent compound exhibits signals for the aromatic carbons at approximately 138.62 ppm and 116.73 ppm in CDCl₃.[11][12]
-
FTIR: The FTIR spectrum of p-phenylenediamine shows characteristic N-H stretching vibrations around 3498 and 3450 cm⁻¹, and C-N stretching around 1276 cm⁻¹.[13] The formation of the sulfate salt would introduce strong S=O stretching bands.
-
UV-Vis: The UV-Vis spectrum of p-phenylenediamine in an acidic mobile phase shows absorption maxima at 198 nm, 236 nm, and 284 nm.[14][15]
Experimental Protocols
Synthesis of p-Phenylenediamine
A common laboratory-scale synthesis of p-phenylenediamine involves the reduction of p-nitroaniline.[16]
Materials:
-
p-Nitroaniline
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Carbonate
Procedure:
-
In a reaction vessel, heat 150 ml of water to 95 °C.
-
Add 100 g of p-nitroaniline to the hot water.
-
Gradually add 5 ml of concentrated hydrochloric acid and approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing. Cooling may be necessary.
-
Continue the reaction with stirring until the yellow color of the p-nitroaniline disappears, which can be monitored by spotting the reaction mixture on filter paper.
-
Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline.
-
Boil the mixture and filter to remove the iron residue.
-
Concentrate the filtrate by evaporation until p-phenylenediamine crystallizes.
-
Collect the crystals by filtration. The theoretical yield is approximately 80%.
Synthesis of this compound
The sulfate salt can be prepared by treating a solution of p-phenylenediamine with sulfuric acid.[17]
Materials:
-
Purified p-Phenylenediamine
-
Isopropanol
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve the purified p-phenylenediamine in isopropanol.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid while stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold isopropanol.
-
Dry the final product under vacuum.
Caption: Synthetic workflow for this compound.
Mechanism of Action and Signaling Pathways
Application in Hair Dyes
This compound is a primary intermediate in oxidative hair dyes.[18] The dyeing process involves a series of chemical reactions within the hair fiber.
-
Alkalizing Agent: An alkalizing agent, typically ammonia, is used to open the cuticle of the hair shaft, allowing the dye precursors to penetrate.
-
Oxidation: In the presence of an oxidizing agent, usually hydrogen peroxide, p-phenylenediamine is oxidized to a reactive intermediate, p-benzoquinonediimine.[8]
-
Coupling: This intermediate then reacts with a coupling agent (e.g., resorcinol, m-aminophenol) to form larger indo dye molecules.[8]
-
Trapping: These larger dye molecules are trapped within the hair cortex, resulting in a permanent color.[19][20]
Caption: Mechanism of action in permanent hair dyeing.
Toxicological Pathways
p-Phenylenediamine is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.[19] While the toxicological profiles of p-phenylenediamine and its salts are generally considered together, the primary toxicity is attributed to the parent amine.[8][21] Studies on the cellular effects of PPD have elucidated its involvement in apoptotic pathways.
One study demonstrated that PPD induces apoptosis in human urothelial cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This leads to the activation of caspase-3, a key executioner caspase in apoptosis. Furthermore, PPD was shown to down-regulate the phosphorylation of proteins in the NF-κB, mTOR, and Wnt signaling pathways, which are crucial for cell survival and proliferation.
Caption: PPD-induced apoptotic signaling pathways.
Conclusion
This compound remains a compound of significant industrial importance, particularly in the cosmetics industry. Its history is deeply rooted in the foundations of modern organic chemistry. While its utility is undeniable, a thorough understanding of its synthesis, properties, and toxicological profile is essential for its safe and effective use. Further research is warranted to fully characterize the spectroscopic properties of the sulfate salt and to investigate any potential differences in its biological activity compared to the parent p-phenylenediamine. This guide provides a comprehensive foundation for researchers and professionals working with this important chemical.
References
- 1. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. britannica.com [britannica.com]
- 4. August Wilhelm von Hofmann | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 5. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]
- 6. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cir-safety.org [cir-safety.org]
- 9. This compound CAS#: 16245-77-5 [amp.chemicalbook.com]
- 10. 1,3-Phenylenediamine sulfate(541-70-8) 13C NMR spectrum [chemicalbook.com]
- 11. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. p-Phenylenediamine(106-50-3) 13C NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cosmeticsinfo.org [cosmeticsinfo.org]
- 19. safecosmetics.org [safecosmetics.org]
- 20. madesafe.org [madesafe.org]
- 21. cir-safety.org [cir-safety.org]
quantum chemical calculations for p-Phenylenediamine sulfate
An In-depth Technical Guide to Quantum Chemical Calculations for p-Phenylenediamine (B122844) Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Phenylenediamine (PPD) and its salts, such as p-Phenylenediamine sulfate, are key intermediates in the chemical industry, particularly in the formulation of oxidative hair dyes and as antioxidants in rubber manufacturing.[1][2][3] Understanding the molecular properties, reactivity, and electronic structure of these compounds is crucial for optimizing their application and assessing their toxicological profile. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these characteristics at the atomic level. This guide offers a comprehensive overview of the theoretical background, computational workflow, and expected outcomes of quantum chemical calculations on this compound. It further provides detailed experimental protocols for synthesis and characterization to correlate theoretical data with empirical evidence.
Introduction to this compound
This compound is an organic salt formed from the reaction of p-Phenylenediamine (benzene-1,4-diamine) with sulfuric acid.[1] It typically exists as a white to off-white crystalline powder and is more stable and water-soluble than its free base form.[1] The chemical formula is often represented as C6H8N2·H2SO4 for the 1:1 salt and (C6H8N2)2·H2SO4 for the 2:1 complex.[4][5] This compound's primary application is as a precursor in permanent hair coloring systems, where it undergoes oxidation in the presence of a coupling agent to form large, colored polymers within the hair fiber.[2][5]
Quantum chemical calculations can provide invaluable insights into:
-
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in experimental characterization.
-
Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.[6]
-
Reaction Mechanisms: Modeling reaction pathways, such as the oxidation process in hair dyeing.
Theoretical Background: Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular and versatile method used in computational chemistry and physics. Calculations on p-phenylenediamine and its derivatives have been successfully performed using DFT methods like B3LYP and M06-2X with basis sets such as 6-31G(d,p) and 6-311+G(d,p).[7][8][9]
The core idea of DFT is that the properties of a multi-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density.
Computational Workflow for this compound
A typical workflow for performing quantum chemical calculations on this compound using a program suite like Gaussian is outlined below.[10]
Caption: A typical workflow for quantum chemical calculations.
Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data that can be obtained from DFT calculations for the p-Phenylenediamine moiety. These values are representative and would be refined by actual calculations on the sulfate salt.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) | Experimental Value |
| Bond Lengths (Å) | |||
| C1-C2 | 1.395 | 1.389 | |
| C1-N7 | 1.402 | 1.410 | |
| N7-H8 | 1.010 | 1.000 | |
| Bond Angles (°) | |||
| C2-C1-C6 | 120.5 | 120.0 | |
| C2-C1-N7 | 119.8 | 120.1 | |
| C1-N7-H8 | 113.1 | 112.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |
| N-H Symmetric Stretch | 3420 | 3415 | -NH₂ Stretch |
| N-H Asymmetric Stretch | 3505 | 3500 | -NH₂ Stretch |
| C-N Stretch | 1278 | 1275 | Aromatic C-N |
| Aromatic C=C Stretch | 1615 | 1620 | Benzene Ring |
| N-H Scissoring | 1630 | 1635 | -NH₂ Bend |
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -5.12 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -0.88 |
| HOMO-LUMO Energy Gap (ΔE) | 4.24 |
| Ionization Potential | 5.12 |
| Electron Affinity | 0.88 |
| Dipole Moment (Debye) | 1.55 |
Experimental Protocols
Correlation between theoretical calculations and experimental data is essential for validation. Below are detailed protocols for the synthesis and characterization of this compound.
Synthesis of this compound (1:1)
This protocol is based on established acid-base reaction principles for forming amine salts.[1]
Materials:
-
p-Phenylenediamine (PPD)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of p-Phenylenediamine in 100 mL of isopropanol with gentle heating and stirring until fully dissolved.
-
Acid Addition: In a separate beaker, carefully prepare a dilute solution of sulfuric acid by slowly adding 5.4 mL (0.1 mol) of concentrated H₂SO₄ to 50 mL of cold deionized water. Caution: Always add acid to water.
-
Salt Formation: Slowly add the dilute sulfuric acid solution dropwise to the stirring PPD solution. A precipitate of this compound will begin to form.
-
Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected solid with two 20 mL portions of cold isopropanol to remove any unreacted starting material.
-
Drying: Dry the product in a vacuum oven at 60°C for 4 hours to yield this compound.
Characterization Methods
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the synthesized compound and compare the experimental spectrum with the computationally predicted vibrational frequencies.
-
Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the dried this compound sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹ using a spectrometer.
-
Identify characteristic peaks for N-H, S=O, and aromatic C-H and C=C vibrations.[11]
-
B. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound.[11]
-
Protocol:
-
Mobile Phase: Prepare a mobile phase of 70:30 (v/v) methanol:water with 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL of the synthesized compound in the mobile phase. Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject the samples and analyze the resulting chromatograms to determine the retention time and peak area, thereby assessing the purity.
-
C. Thermal Analysis (TGA/DSC)
-
Objective: To study the thermal stability and decomposition profile of the compound.[9][12]
-
Protocol:
-
Place 5-10 mg of the sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Visualization of Molecular Structure and Reaction Pathway
Molecular Structure of this compound
The diagram below illustrates the ionic interaction between the doubly protonated p-Phenylenediamine cation and the sulfate anion.
Caption: Ionic interaction in this compound.
Oxidative Hair Dyeing Pathway
This diagram shows the simplified mechanism of how p-Phenylenediamine (a primary intermediate) reacts with a coupler in the presence of an oxidizing agent to form a stable color polymer.[5]
Caption: Simplified pathway of oxidative hair dyeing.
Conclusion
Quantum chemical calculations offer a robust framework for investigating the molecular characteristics of this compound. By combining theoretical predictions from DFT with empirical data from experimental techniques like FTIR, HPLC, and thermal analysis, researchers can gain a deep and validated understanding of its structure, stability, and reactivity. This integrated approach is invaluable for professionals in materials science and drug development, enabling the rational design of new materials and a more thorough assessment of chemical safety.
References
- 1. Page loading... [guidechem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.ust.edu [journals.ust.edu]
- 12. isca.me [isca.me]
p-Phenylenediamine Sulfate: A Comprehensive Technical Guide to its CAS Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediamine (PPD) and its salts, including p-Phenylenediamine sulfate (B86663), are widely utilized chemical intermediates, particularly in the manufacturing of dyes, polymers, and as a component in certain laboratory reagents. This technical guide provides an in-depth overview of the safety profile of p-Phenylenediamine sulfate, focusing on its Chemical Abstracts Service (CAS) number, toxicological data, and the experimental protocols used for its safety assessment. Furthermore, it elucidates the key signaling pathways involved in its toxicological effects.
Chemical Identification
The primary identifier for this compound is its CAS number, which distinguishes it from other forms of p-Phenylenediamine and related compounds.
| Chemical Name | CAS Number |
| This compound | 16245-77-5 |
| p-Phenylenediamine (free amine) | 106-50-3 |
| N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 |
| N-Phenyl-p-phenylenediamine sulfate | 4698-29-7 |
Quantitative Toxicological Data
Table 1: Acute Toxicity of p-Phenylenediamine
| Route of Exposure | Species | Toxicity Value | Reference |
| Oral | Rat | LD50: 80 - 98 mg/kg | [1] |
| Dermal | Rabbit | LD50: >7940 mg/kg | [1] |
| Inhalation (4 hours) | Rat | LC50: 0.92 mg/L | [1][2] |
Table 2: Acute Toxicity of a Related Compound
| Chemical Name | Route of Exposure | Species | Toxicity Value | Reference |
| N,N-Diethyl-p-phenylenediamine sulfate | Oral | Rat | LD50: 497 mg/kg | [3] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. Below are standardized protocols for the Ames test and the Local Lymph Node Assay (LLNA), which are fundamental for evaluating mutagenicity and skin sensitization potential, respectively.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical substance.[4][5][6][7]
1. Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test evaluates the ability of the test substance to induce reverse mutations (reversions), which restore the functional gene and allow the bacteria to grow on an amino acid-deficient medium.[4]
2. Materials:
-
Test Strains: At least five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[4][7]
-
Test Substance: this compound, dissolved in a suitable solvent (e.g., water or DMSO).
-
Metabolic Activation System (S9 Mix): A fraction of rat liver homogenate (S9) is used to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[7]
-
Media: Minimal glucose agar (B569324) plates (for plating) and nutrient broth (for overnight cultures).
-
Controls: Negative (solvent) and positive controls (known mutagens for each strain, with and without S9 activation).
3. Procedure:
-
Strain Preparation: Grow overnight cultures of each bacterial strain in nutrient broth.
-
Plate Incorporation Method:
-
To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer (for tests without metabolic activation).
-
Quickly pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
-
-
Pre-incubation Method:
-
Incubate the test substance with the bacterial culture and S9 mix or buffer in a test tube for a short period (e.g., 20-30 minutes) before adding the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two- to three-fold increase over the negative control.[7]
Skin Sensitization: Local Lymph Node Assay (LLNA) - Based on OECD Guideline 429
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[8][9][10]
1. Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A sensitizing chemical will induce a significant increase in lymphocyte proliferation.[10]
2. Materials:
-
Animals: CBA/J or other suitable mouse strain.[11]
-
Test Substance: this compound, dissolved in a suitable vehicle (e.g., acetone:olive oil).
-
Controls: Negative (vehicle) and positive (a known moderate sensitizer (B1316253), e.g., hexyl cinnamaldehyde) controls.
-
Radioisotope: ³H-methyl thymidine (B127349) or an alternative labeling method to measure cell proliferation.
3. Procedure:
-
Dose Range Finding: A preliminary study may be conducted to determine the appropriate concentrations to be tested, avoiding systemic toxicity and excessive local irritation.
-
Application: Apply the test substance at a minimum of three concentrations, the vehicle control, and the positive control to the dorsum of each ear of the mice (typically 4-5 animals per group) for three consecutive days.[10]
-
Cell Proliferation Measurement: On day 5, inject the mice with ³H-methyl thymidine.
-
Sample Collection: On day 6, humanely euthanize the animals and excise the auricular lymph nodes.
-
Sample Processing: Prepare a single-cell suspension from the pooled lymph nodes of each group.
-
Data Analysis: Measure the incorporation of ³H-methyl thymidine using a beta-scintillation counter. Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[12]
Signaling Pathways in p-Phenylenediamine Toxicity
The toxicological effects of p-Phenylenediamine are mediated by complex cellular and molecular signaling pathways. The following diagrams illustrate two key pathways identified in the literature.
Caption: Apoptosis signaling pathway induced by p-Phenylenediamine in human urothelial cells.[13]
Caption: Signaling pathway of p-Phenylenediamine-induced skin sensitization and dermatitis.
Conclusion
This compound is a chemical with a well-defined toxicological profile, characterized primarily by its potential for acute oral toxicity and as a potent skin sensitizer. The safety assessment of this compound relies on standardized experimental protocols such as the Ames test and the Local Lymph Node Assay. Understanding the underlying signaling pathways, including the induction of apoptosis and the mechanisms of skin sensitization, is critical for risk assessment and the development of safer alternatives in various industrial and research applications. This guide provides a foundational understanding for professionals working with or developing products containing p-Phenylenediamine and its salts.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. nib.si [nib.si]
- 5. enamine.net [enamine.net]
- 6. inotiv.com [inotiv.com]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. mds-usa.com [mds-usa.com]
- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. daikinchemicals.com [daikinchemicals.com]
- 12. onesearch.neu.edu [onesearch.neu.edu]
- 13. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reaction Mechanism of p-Phenylenediamine Sulfate with Oxidants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of p-Phenylenediamine (B122844) (PPD) sulfate (B86663) with various oxidants. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical pathways, intermediate products, and final structures involved in PPD oxidation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.
Executive Summary
p-Phenylenediamine (PPD) is a primary intermediate widely used in the synthesis of polymers and as a key component in oxidative hair dyes. Its utility stems from its facile oxidation to reactive intermediates that can subsequently undergo coupling reactions to form larger, colored molecules. The reaction pathway is highly dependent on the oxidant used and the reaction conditions, particularly pH. The most common oxidants are hydrogen peroxide (H₂O₂), persulfate salts, and ferricyanide. A critical and well-studied oxidation product is Bandrowski's base, a trimer of PPD, which is a known mutagen and skin sensitizer. Understanding the mechanisms of PPD oxidation is therefore crucial for both its application and for mitigating its toxicological risks.
Core Reaction Mechanisms
The oxidation of p-Phenylenediamine generally proceeds through an initial two-electron oxidation to form the highly reactive p-benzoquinone diimine (p-BQDI). The fate of this intermediate is a key determinant of the final product distribution.
Oxidation with Hydrogen Peroxide and Formation of Bandrowski's Base
In the presence of hydrogen peroxide, particularly under alkaline conditions (pH > 8), PPD is oxidized to p-BQDI. This electrophilic intermediate is the cornerstone for the formation of Bandrowski's base. The reaction is favored at a pH greater than 10.
The mechanism for the formation of Bandrowski's base is a multi-step process:
-
Oxidation of PPD: Two molecules of PPD are oxidized by hydrogen peroxide to form two molecules of the protonated p-benzoquinone diimine intermediate.
-
Electrophilic Attack: A protonated p-BQDI molecule undergoes an electrophilic attack on a neutral PPD molecule, forming a dimer intermediate, 2,4',5-triaminodiphenylamine.
-
Second Electrophilic Attack: The resulting dimer is then attacked by a second molecule of protonated p-BQDI.
-
Final Oxidation and Trimerization: This is followed by a final oxidation step to yield the trimeric structure of Bandrowski's base.
It is estimated that during the hair dyeing process, approximately 3-5% of PPD is converted to Bandrowski's base.
Oxidation with Persulfate
When persulfate salts (e.g., potassium persulfate, K₂S₂O₈) are used as oxidants, the reaction can proceed through a free-radical polymerization mechanism, which is of interest in the synthesis of conductive polymers.
The proposed mechanism involves:
-
Initiation: The persulfate anion (S₂O₈²⁻) or the sulfate free radical (SO₄⁻·) initiates the reaction by abstracting a hydrogen atom from a PPD molecule, forming a PPD free radical.
-
Propagation (Dimerization): The PPD free radical then attacks a neutral PPD molecule, leading to the formation of a dimer. This dimerization step is considered the rate-limiting step in the polymerization process.
-
Ammonia (B1221849) Extrusion: The dimer adduct can then undergo ammonia extrusion.
-
Chain Elongation: The resulting dimer can be further oxidized to a radical, which then attacks another PPD molecule, continuing the polymer chain elongation.
The yield of oligomeric products from this process can range from 40-70%, depending on the specific reaction conditions.
Quantitative Data
A notable challenge in the study of PPD oxidation is the lack of extensive publicly available quantitative data. However, some key parameters have been reported and are summarized below.
Reaction Yields
| Product | Oxidant | Reaction Conditions | Yield (%) | Reference |
| Bandrowski's Base | Hydrogen Peroxide | Hair dyeing process | ~ 3-5 | |
| Oligomeric Products | Potassium Persulfate | Oxidative polymerization | 40-70 |
Kinetic Parameters
| Reaction | Parameter | Value | Method | Reference |
| Electrochemical Oxidation | Rate Constant (k⁰) | 6 x 10⁻⁴ cm/s | Cyclic Voltammetry | |
| Electrochemical Oxidation | Rate Constant (k⁰) | 6.4 x 10⁻⁴ cm/s | Rotating Disk Voltammetry | |
| Persulfate Polymerization | Activation Energy (Dimerization, SO₄⁻·) | 29.2 kcal/mol | DFT Calculation | |
| Persulfate Polymerization | Activation Energy (Dimerization, S₂O₈²⁻) | 12.7 kcal/mol | DFT Calculation | |
| Persulfate Polymerization | Activation Energy (Dimerization, K₂S₂O₈) | 11.6 kcal/mol | DFT Calculation | |
| Persulfate Polymerization | Activation Energy (Ammonia Extrusion) | 6.7 kcal/mol | DFT Calculation |
Spectroscopic Data
| Compound/Intermediate | Technique | Wavelength/Peak | Reference |
| p-Benzoquinone Diimine (p-BQDI) | UV-Vis | 474 nm | |
| Bandrowski's Base | UV-Vis | ~500 nm | |
| Oxidized PPD Solution | UV-Vis | 510 nm (peak), 440-460 nm (shoulder) | |
| Poly(p-phenylenediamine) | UV-Vis | 275 nm, 330-550 nm |
Experimental Protocols
Synthesis of Bandrowski's Base
This protocol is adapted from the method described by Ritter and Schmitz.
Materials:
-
p-Phenylenediamine (5 g)
-
Deionized water (375 mL)
-
28% Ammonium (B1175870) hydroxide (B78521) (1.5 mL)
-
3% Hydrogen peroxide (62.5 mL)
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Dissolve 5 g of p-phenylenediamine in 375 mL of deionized water in a suitable reaction vessel.
-
Add 1.5 mL of 28% ammonium hydroxide to the solution and adjust the pH to approximately 9.5.
-
Slowly add 62.5 mL of 3% hydrogen peroxide to the reaction mixture with stirring.
-
Allow the solution to stand at room temperature for 24 hours.
-
After 24 hours, collect the crystalline product by filtration.
-
The collected crystals can be further purified by recrystallization.
-
Confirm the identity of the product by melting point determination and spectroscopic analysis.
UV-Vis Spectrophotometric Kinetic Study of PPD Oxidation
This generalized protocol is based on the principles used in the spectrophotometric assay for horseradish peroxidase activity.
Objective: To determine the kinetics of PPD oxidation by monitoring the formation of an absorbing product (e.g., Bandrowski's base).
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
p-Phenylenediamine sulfate stock solution
-
Oxidant stock solution (e.g., H₂O₂)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Micropipettes
Procedure:
-
Prepare stock solutions of PPD sulfate, the oxidant, and the buffer at the desired concentrations.
-
Set the spectrophotometer to measure absorbance at the λ_max of the expected product (e.g., 500 nm for Bandrowski's base).
-
In a cuvette, pipette the buffer solution and the PPD stock solution to achieve the desired final concentrations.
-
Initiate the reaction by adding the oxidant stock solution to the cuvette.
-
Immediately mix the contents of the cuvette and start recording the absorbance as a function of time.
-
Record the data for a sufficient duration to observe a significant change in absorbance.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
Repeat the experiment with varying concentrations of PPD and oxidant to determine the reaction order and rate constant.
Conclusion
The oxidation of this compound is a complex process with multiple potential pathways and products, heavily influenced by the choice of oxidant and reaction conditions. The formation of the initial intermediate, p-benzoquinone diimine, is a central event. Subsequent reactions can lead to the formation of the trimer Bandrowski's base, a compound of significant toxicological concern, or to polymerization. While the qualitative aspects of these reaction mechanisms are well-documented, a comprehensive set of quantitative data on reaction yields and kinetics under various conditions is still an area that warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to further explore and quantify the intricacies of p-Phenylenediamine oxidation.
Methodological & Application
Synthesis of Conductive Poly(p-Phenylenediamine) from p-Phenylenediamine Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers have garnered significant interest in various fields, including electronics, sensors, and biomedical applications, owing to their unique electrical properties combined with the processability of polymers. Poly(p-phenylenediamine) (PpPD) is a promising conductive polymer due to its environmental stability and tunable conductivity. This document provides detailed application notes and experimental protocols for the synthesis of conductive PpPD using p-phenylenediamine (B122844) sulfate (B86663) as the starting material. The methodologies for both chemical and electrochemical polymerization are outlined, along with characterization techniques.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used method for the synthesis of PpPD. It involves the oxidation of the p-phenylenediamine monomer in an acidic medium using a suitable oxidizing agent. The sulfate salt of p-phenylenediamine can be directly used in this process, providing the monomer and the acidic environment necessary for polymerization.
Experimental Protocol: Chemical Oxidative Polymerization
Materials:
-
p-Phenylenediamine sulfate ((C₆H₄(NH₂)₂)·H₂SO₄)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or Potassium persulfate (K₂S₂O₈)
-
Hydrochloric acid (HCl, 1M) (optional, for pH adjustment)
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in distilled water in a beaker to achieve the desired monomer concentration (e.g., 0.05 M).[1] If necessary, a small amount of 1M HCl can be added to ensure the monomer is fully dissolved and to maintain an acidic medium.[1] Place the beaker in an ice bath and stir the solution for 30 minutes to ensure homogeneity and to cool the solution to 0-5 °C.[1][2]
-
Oxidant Solution Preparation: In a separate beaker, dissolve the oxidizing agent (e.g., ammonium persulfate) in distilled water. The molar ratio of oxidant to monomer is a critical parameter affecting the properties of the final polymer. A common starting point is a 1:1 or 1.25:1 molar ratio of oxidant to monomer.[3]
-
Polymerization: Slowly add the oxidant solution dropwise to the chilled and stirring monomer solution.[2] The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4-6 hours, and then let it stir at room temperature for another 18-24 hours to ensure the polymerization is complete.[2]
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected polymer powder several times with distilled water to remove any unreacted monomer and oxidant.
-
Subsequently, wash the polymer with methanol to remove any oligomers.[1]
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24-48 hours.[1]
-
Characterization: The synthesized polymer can be characterized using various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy (UV-Vis), X-Ray Diffraction (XRD), and Scanning Electron Microscopy (SEM). The conductivity of the polymer can be measured using the four-probe method.[1]
Chemical Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electrochemical Polymerization
Electrochemical polymerization offers a convenient way to synthesize conductive polymer films directly onto an electrode surface. The thickness and morphology of the film can be controlled by adjusting the electrochemical parameters.
Experimental Protocol: Electrochemical Polymerization
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄, 0.5 M) or other suitable electrolyte
-
Working electrode (e.g., Platinum, Gold, or Indium Tin Oxide coated glass)
-
Counter electrode (e.g., Platinum wire or gauze)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of the electrolyte (e.g., 0.5 M H₂SO₄).
-
Monomer Addition: Dissolve this compound in the electrolyte solution to a desired concentration (e.g., 10 mM).[4]
-
Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the monomer-electrolyte solution.
-
Electropolymerization: The polymerization can be carried out using cyclic voltammetry or potentiostatic methods.
-
Cyclic Voltammetry: Cycle the potential of the working electrode within a specific range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles.[4] The formation of the polymer film is indicated by the appearance and growth of redox peaks in the voltammogram.
-
Potentiostatic Method: Apply a constant potential (e.g., +1.0 V vs. Ag/AgCl) to the working electrode for a specific duration.[4]
-
-
Film Characterization: After polymerization, the polymer-coated electrode is rinsed with distilled water and can be characterized electrochemically in a monomer-free electrolyte solution. Other surface characterization techniques can also be employed.
Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical polymerization of this compound.
Data Presentation
The properties of the synthesized poly(p-phenylenediamine) are highly dependent on the synthesis conditions. The following table summarizes some key quantitative data from the literature.
| Starting Material | Oxidant | Monomer:Oxidant Molar Ratio | Polymerization Yield (%) | Conductivity (S/cm) | Reference |
| p-Phenylenediamine | Ammonium Persulfate | 1:1.25 | ~70-80 | 10⁻⁴ to 10⁻¹ | [1][3] |
| p-Phenylenediamine | Potassium Persulfate | 1:0.8 | 76 | - | [5] |
| p-Phenylenediamine | Ferric Chloride | 1:1 | - | - | [6] |
| p-Phenylenediamine | Potassium Dichromate | - | - | Lower than with (NH₄)₂S₂O₈ | [3] |
Note: The conductivity and yield can vary significantly based on specific reaction conditions such as temperature, reaction time, and the acidic medium used.
Polymerization Mechanism
The oxidative polymerization of p-phenylenediamine is believed to proceed through the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer. The proposed structure of the polymer is often a ladder-like or a modified polyaniline-like structure.[7]
Caption: Simplified mechanism of oxidative polymerization of p-phenylenediamine.
Conclusion
This document provides a comprehensive guide for the synthesis of conductive poly(p-phenylenediamine) using this compound. The detailed protocols for both chemical and electrochemical methods, along with the summarized data and mechanistic insights, should serve as a valuable resource for researchers in the field. It is important to note that the optimization of reaction parameters is crucial for obtaining polymers with desired properties for specific applications.
References
- 1. ppor.az [ppor.az]
- 2. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. seas.ucla.edu [seas.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: p-Phenylenediamine as a Crosslinking Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediamine (PPD) is an aromatic diamine that can be utilized as a crosslinking agent, or curing agent, for epoxy resins. Its aromatic nature imparts high thermal stability and mechanical strength to the cured epoxy network. This document provides detailed application notes and experimental protocols for the use of p-Phenylenediamine in the crosslinking of epoxy resins.
A Note on p-Phenylenediamine Sulfate (B86663): While p-Phenylenediamine is an effective curing agent, its sulfate salt is generally not suitable for this purpose. The amine groups in p-Phenylenediamine sulfate are protonated, which significantly reduces their nucleophilicity and, consequently, their reactivity with the electrophilic epoxy groups of the resin. Therefore, the following protocols and data are based on the use of p-Phenylenediamine in its free base form.
Chemical Crosslinking Mechanism
The curing of epoxy resins with p-Phenylenediamine proceeds through a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups of p-Phenylenediamine attack the carbon atoms of the epoxy rings, leading to the opening of the rings and the formation of hydroxyl groups and secondary amines. These newly formed secondary amines can then react with other epoxy groups, creating a highly crosslinked, three-dimensional thermoset polymer network. This network structure is responsible for the desirable thermal and mechanical properties of the cured material.
Application of p-Phenylenediamine Sulfate in Biosensor Construction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediamine (B122844) (PPD), and its sulfate (B86663) salt, is a versatile monomer extensively used in the construction of electrochemical biosensors. Upon electropolymerization, it forms a thin, permselective film of poly(p-phenylenediamine) (PpPD) on the electrode surface. This PpPD film offers significant advantages, including the effective elimination of common electrochemical interferences such as ascorbic acid, uric acid, and acetaminophen, thereby enhancing the selectivity and accuracy of the biosensor.[1][2] This property is particularly crucial for biosensors designed for complex biological samples like blood serum.[3] The PpPD film can be functionalized by entrapping enzymes, such as glucose oxidase (GOx) or hemoglobin, either during or after the electropolymerization process, enabling the specific detection of various analytes.[1][2][4]
Principle of Operation
The primary function of the electropolymerized p-phenylenediamine film in a biosensor is to act as a selective barrier. In a typical amperometric biosensor, the target analyte reacts with an immobilized enzyme, producing an electroactive species like hydrogen peroxide (H₂O₂).[5] This species is then oxidized or reduced at the electrode surface, generating a current proportional to the analyte concentration. The PpPD film allows the small H₂O₂ molecules to pass through to the electrode while blocking larger, potentially interfering molecules.[1] This selective permeability is a key factor in the high performance of PPD-based biosensors.
Key Applications
The application of p-phenylenediamine sulfate in biosensor construction is predominantly in the development of amperometric biosensors for:
-
Glucose Monitoring: By co-immobilizing glucose oxidase with the PpPD film, highly selective and sensitive glucose biosensors can be fabricated.[2][3]
-
Hydrogen Peroxide Detection: These biosensors are fundamental not only for direct H₂O₂ measurement but also as a platform for other oxidase-based sensors.[4][6]
-
Immunosensors: PpPD can be used in conjunction with nanomaterials like graphene to create platforms for label-free immunosensors for detecting protein biomarkers.[7]
-
Molecularly Imprinted Polymers (MIPs): Electropolymerized PPD can form the basis of MIPs for the selective detection of small molecules.[8]
Quantitative Data Presentation
The performance of various biosensors utilizing p-phenylenediamine is summarized in the table below, offering a comparative overview of their key analytical parameters.
| Biosensor Type | Analyte | Linear Range | Detection Limit | Sensitivity | Reference |
| Amperometric Glucose Biosensor | Glucose | 5.0 x 10⁻⁵ to 3.0 x 10⁻³ M | Not Specified | 160 µA cm⁻² mM⁻¹ | [2] |
| Amperometric Glucose Biosensor | Glucose | 0.06 to 9.64 mM | 0.018 mM | 17.40 µA mM⁻¹ cm⁻² | [3] |
| Amperometric Glucose Biosensor | Glucose | 0.05 to 10 mmol L⁻¹ | 8 µmol L⁻¹ | Not Specified | [9] |
| Amperometric Hydrogen Peroxide Biosensor | H₂O₂ | 0.5 to 400.0 µM | 0.21 µM | Not Specified | [4] |
| Label-free Immunosensor | Neuron-specific enolase (NSE) | 1.0 to 1000 ng mL⁻¹ | 0.3 ng mL⁻¹ | Not Specified | [7] |
Experimental Protocols
Protocol 1: Fabrication of an Amperometric Glucose Biosensor
This protocol describes the co-immobilization of glucose oxidase (GOx) within a poly(p-phenylenediamine) film on a platinum electrode.
Materials:
-
This compound
-
Glucose oxidase (GOx) from Aspergillus niger
-
Phosphate buffered saline (PBS), pH 7.0
-
Glucose
-
Platinum disk electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Pre-treatment:
-
Polish the platinum disk electrode with alumina (B75360) slurry on a polishing cloth.
-
Sonnicate the electrode in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual alumina.
-
Rinse thoroughly with deionized water and allow to dry.
-
-
Electropolymerization and Enzyme Immobilization:
-
Prepare a solution containing 300 mM p-phenylenediamine and a specific concentration of glucose oxidase in PBS (pH 7.0).[10]
-
Immerse the pre-treated platinum electrode, Ag/AgCl reference electrode, and platinum wire counter electrode in the monomer-enzyme solution.
-
Apply a constant potential of +700 mV (vs. Ag/AgCl) for 15-30 minutes to electropolymerize the p-phenylenediamine and entrap the GOx.[10]
-
After electropolymerization, rinse the modified electrode gently with PBS to remove non-adherent material.
-
-
Amperometric Measurement of Glucose:
-
Place the modified electrode in a stirred electrochemical cell containing PBS (pH 7.0).
-
Apply a constant operating potential (e.g., +700 mV vs. Ag/AgCl).
-
Allow the background current to stabilize.
-
Add successive aliquots of a standard glucose solution to the cell and record the steady-state current response after each addition.
-
Plot the calibration curve of current versus glucose concentration.
-
Protocol 2: Construction of a Label-Free Immunosensor
This protocol outlines the fabrication of an immunosensor using a poly(p-phenylenediamine)-graphene nanocomposite.[7]
Materials:
-
p-Phenylenediamine
-
Graphene (GR)
-
Anti-Neuron-specific enolase (anti-NSE) antibody
-
Neuron-specific enolase (NSE) antigen
-
Ascorbic acid (AA)
-
Screen-printed electrode (SPE)
Procedure:
-
Preparation of PPD-GR Nanocomposite:
-
Disperse graphene in a solution containing p-phenylenediamine.
-
The PPD monomers will polymerize on the graphene sheets, which can be facilitated by electrochemical methods.
-
-
Electrode Modification:
-
Drop-cast the PPD-GR nanocomposite suspension onto the working area of the screen-printed electrode and allow it to dry.
-
-
Antibody Immobilization:
-
Incubate the modified electrode with a solution of anti-NSE antibody to allow for adsorption onto the PPD-GR surface.
-
Rinse gently with buffer to remove any unbound antibodies.
-
-
Detection of NSE:
-
The detection principle is based on the obstruction of the electrocatalytic oxidation of ascorbic acid (AA) by the binding of the NSE antigen to the immobilized antibody.[7]
-
Incubate the antibody-modified electrode with different concentrations of NSE antigen.
-
Perform electrochemical measurements (e.g., differential pulse voltammetry) in a solution containing a fixed concentration of ascorbic acid.
-
The decrease in the peak current of AA oxidation is proportional to the concentration of NSE.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for biosensor construction.
Caption: Signaling pathway of a PPD-based amperometric biosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Amperometric glucose sensor based on coimmobilization of glucose oxidase and Poly(p-phenylenediamine) at a platinum microdisk electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple hydrogen peroxide biosensor based on a novel electro-magnetic poly(p-phenylenediamine)@Fe3O4 nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biosensor for measuring extracellular hydrogen peroxide concentrations | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. An electrochemical immunosensor based on poly p-phenylenediamine and graphene nanocomposite for detection of neuron-specific enolase via electrochemically amplified detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rdw.rowan.edu [rdw.rowan.edu]
- 9. researchgate.net [researchgate.net]
- 10. Modifications of Poly(o-phenylenediamine) Permselective Layer on Pt-Ir for Biosensor Application in Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: p-Phenylenediamine Sulfate in Colorimetric Assays
Introduction
p-Phenylenediamine (B122844) (PPD) and its sulfate (B86663) salt are versatile reagents employed in a variety of colorimetric assays. Their ability to undergo oxidation reactions that result in intensely colored products makes them valuable chromogenic substrates in biochemical and analytical methodologies. These applications are particularly relevant in research, clinical diagnostics, and environmental monitoring. This document provides detailed application notes and protocols for the use of p-Phenylenediamine sulfate in key colorimetric assays.
Peroxidase Activity Assay
This assay is widely used to determine the activity of peroxidase enzymes, such as Horseradish Peroxidase (HRP), which is a common enzyme conjugate in techniques like ELISA. The assay is based on the HRP-catalyzed oxidation of p-phenylenediamine in the presence of hydrogen peroxide.
Principle
Horseradish Peroxidase catalyzes the transfer of electrons from p-phenylenediamine to hydrogen peroxide, resulting in the oxidation of p-phenylenediamine. The oxidized product, Bandrowski's base, is a colored compound that can be quantified spectrophotometrically at 500 nm. The rate of formation of Bandrowski's base is directly proportional to the peroxidase activity.[1]
Experimental Workflow
Caption: Workflow for the peroxidase activity assay using p-phenylenediamine.
Protocol
Reagents and Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer
Procedure: [1]
-
Reagent Preparation:
-
Prepare a 40 mM stock solution of this compound in phosphate buffer.
-
Prepare a 20 mM stock solution of hydrogen peroxide in deionized water.
-
Prepare a stock solution of HRP of known concentration in phosphate buffer.
-
-
Assay Reaction:
-
In a suitable reaction vessel (e.g., a cuvette), add the following in order:
-
Phosphate buffer (pH 7.0) to a final volume of 1 ml.
-
An appropriate volume of the HRP sample.
-
37.5 µL of the 40 mM p-Phenylenediamine stock solution (final concentration: 1.5 mM).
-
-
Initiate the reaction by adding 4.0 µL of the 20 mM hydrogen peroxide stock solution (final concentration: 80 µM).
-
Mix gently and immediately start the measurement.
-
-
Measurement:
-
Monitor the increase in absorbance at 500 nm over time using a spectrophotometer.
-
Record readings at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction (the linear portion of the curve).
-
The HRP activity is proportional to this initial rate.
-
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 500 nm | [1] |
| pH Optimum | 7.0 | [1] |
| Final [PPD] | 1.5 mM | [1] |
| Final [H₂O₂] | 80 µM | [1] |
| Linear Range for HRP | 10 - 100 pM | [1] |
Sulfide (B99878) Determination (Methylene Blue Method)
This method is a widely used and sensitive technique for the quantification of sulfide in aqueous samples, including groundwater and wastewater. It relies on the reaction of sulfide with an N,N-dialkylated this compound salt in the presence of a ferric catalyst to form the stable blue dye, methylene (B1212753) blue.
Principle
In an acidic medium, hydrogen sulfide and acid-soluble metal sulfides react with N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to produce methylene blue. The intensity of the blue color, measured at 665 nm, is directly proportional to the sulfide concentration.[2][3]
Reaction Pathway
Caption: Formation of methylene blue from sulfide and a p-phenylenediamine derivative.
Protocol
Reagents and Materials:
-
N,N-dimethyl-p-phenylenediamine sulfate solution (Sulfide Reagent 1)
-
Ferric chloride solution (Sulfide Reagent 2)
-
Sample containing sulfide
-
Spectrophotometer or colorimeter
Procedure: [2]
-
Sample Preparation:
-
Collect the sample, minimizing agitation to prevent sulfide loss.
-
If necessary, dilute the sample to bring the sulfide concentration within the linear range of the assay.
-
-
Assay Reaction:
-
To a clean sample cell, add a known volume of the sample.
-
Add 0.5 mL of Sulfide Reagent 1 and swirl to mix.
-
Add 0.5 mL of Sulfide Reagent 2, cap the cell, and invert to mix. A pink color may initially form, which will turn blue in the presence of sulfide.
-
-
Incubation:
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes) for full color development.
-
-
Measurement:
-
Measure the absorbance of the solution at 665 nm using a spectrophotometer.
-
Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
-
-
Quantification:
-
Determine the sulfide concentration from a calibration curve prepared using standards of known sulfide concentrations.
-
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 665 nm (spectrophotometer) or 610 nm (colorimeter) | [2] |
| Reaction Time | 5 minutes | [2] |
| Measuring Range (MQuant® Test) | 0.02 - 0.25 mg/L (S²⁻) | [4] |
Inorganic Phosphorus Determination
The use of p-phenylenediamine as a reducing agent in the colorimetric determination of serum inorganic phosphorus has been reported.[5] This method is based on the formation of a phosphomolybdate complex, which is then reduced to a colored product.
Principle
Inorganic phosphate reacts with molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by p-phenylenediamine, resulting in the formation of a colored product, likely molybdenum blue. The intensity of the color is proportional to the inorganic phosphorus concentration.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and validated by the end-user for their specific experimental conditions and applications. Always follow appropriate laboratory safety procedures.
References
- 1. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. images.hach.com [images.hach.com]
- 3. aquaphoenixsci.com [aquaphoenixsci.com]
- 4. Sulfide Test Kit, colorimetric 0.02-0.25 mg/L (S²⁻), MQuant<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Serum inorganic phosphorus determination using p-phenylenediamine as a reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of p-Phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of p-Phenylenediamine sulfate (B86663). p-Phenylenediamine (PPD) is a widely used chemical intermediate, particularly in the formulation of hair dyes and as an antioxidant in the rubber industry.[1][2][3] Its potential for sensitization and contact dermatitis necessitates accurate and sensitive analytical methods for its quantification in various matrices.[2] The protocol described herein utilizes reverse-phase HPLC with UV detection, a common and accessible technique in most analytical laboratories.
Data Presentation
The following table summarizes quantitative data from various HPLC methods developed for the analysis of p-Phenylenediamine, which are applicable to its sulfate salt. This allows for a comparative overview of the expected performance of the method.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte | p-Phenylenediamine | p-Phenylenediamine | p-Phenylenediamine | p-Phenylenediamine |
| Linearity Range | 5-28 µg/mL | 0.1-400 µg/mL | 10-1000 µg/g | 0.1-500 µg/mL |
| Retention Time (min) | 2.088 | Not Specified | Not Specified | 4.49 |
| Limit of Detection (LOD) | Not Specified | 0.05 µg/mL | 10 µg | 10 ppb |
| Limit of Quantification (LOQ) | Not Specified | 1 µg/g | Not Specified | Not Specified |
| Recovery | Not Specified | 95 ± 8% | Not Specified | Not Specified |
| Reference | [4] | [2] | [5] | [6][7] |
Experimental Protocol
This protocol provides a detailed methodology for the determination of p-Phenylenediamine sulfate using HPLC.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[4][5]
-
Chemicals and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (HPLC grade or deionized)
-
Formic acid or Acetic acid (for pH adjustment)
-
Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and an aqueous buffer is commonly used. A typical mobile phase could be a 10:90 (v/v) mixture of Acetonitrile and 25 mM Ammonium Acetate buffer, with the pH adjusted to 4.5.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[5]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[2]
-
Detection Wavelength: The UV detector should be set to a wavelength between 240 nm and 290 nm for optimal detection of p-Phenylenediamine.[2][5]
-
Injection Volume: A 10-20 µL injection volume is recommended.[2][5]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase or a suitable solvent (e.g., a mixture of methanol and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 µg/mL to 50 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. For instance, in the analysis of hair dyes, a simple dilution with the mobile phase might be sufficient.[4] For more complex matrices like rubber, an extraction step is necessary.[2][3]
-
General Procedure for a Solid Matrix:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., a mixture of acetone (B3395972) and chloroform).[2][3] Sonication can be used to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the p-Phenylenediamine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Experimental Workflow
References
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | SIELC Technologies [sielc.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. abap.co.in [abap.co.in]
- 6. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. abms.kmu.edu.pk [abms.kmu.edu.pk]
Application Notes and Protocols for LC-MS/MS Analysis of p-Phenylenediamine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediamine (B122844) (PPD) is an organic compound widely used in the manufacturing of polymers, as a component of hair dyes, and in the rubber industry. Due to its potential for toxicity and sensitization, sensitive and specific analytical methods are required for the quantitative determination of PPD and its metabolites in biological matrices. This document provides detailed protocols for the analysis of PPD and its primary metabolites, N-acetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While N-acetylation is the major metabolic pathway, sulfation has been observed in some species, and its potential role is also considered.
Metabolic Pathway of p-Phenylenediamine
The primary metabolic pathway for p-Phenylenediamine in humans is N-acetylation, catalyzed by N-acetyltransferase enzymes. This detoxification process occurs in two steps, forming MAPPD and subsequently DAPPD. Another potential, though less documented in humans, metabolic route is sulfation, mediated by sulfotransferase enzymes, which would lead to the formation of p-phenylenediamine sulfate.
Caption: Metabolic pathways of p-Phenylenediamine (PPD).
Experimental Protocols
These protocols are based on validated methods for the analysis of PPD, MAPPD, and DAPPD in biological matrices.[1][2][3][4][5]
Protocol 1: Analysis in Human Blood or Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human blood or plasma into a clean microcentrifuge tube.
-
Add the internal standard (e.g., Acetanilide).
-
Add 100 µL of ammonium (B1175870) hydroxide.
-
Add 2 mL of methylene (B1212753) chloride.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis in Human Urine
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of urine into a clean centrifuge tube.[3]
-
Add the internal standard.
-
Add 100 µL of ammonium hydroxide.[3]
-
Add 2 mL of methylene chloride.[3]
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: General Protocol for Tissue Homogenates
1. Sample Preparation
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue using a suitable homogenizer until no visible particles remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., water or mobile phase).
-
Proceed with Liquid-Liquid Extraction as described in Protocol 1, starting from step 3.
LC-MS/MS Method Parameters
The following are typical LC-MS/MS parameters for the analysis of PPD and its acetylated metabolites.[1][2][5]
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start at 5% B, linear gradient to 95% B in 8 min, hold for 2 min, return to initial conditions |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Phenylenediamine (PPD) | 109 | 92 | 20 |
| N-acetyl-p-phenylenediamine (MAPPD) | 151 | 92 | 25 |
| N,N'-diacetyl-p-phenylenediamine (DAPPD) | 193 | 92 | 30 |
| Acetanilide (Internal Standard) | 136 | 77 | 22 |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Quantitative Performance Data
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Recovery (%) |
| PPD | 10 - 2000 | 10 | < 14 | < 14 | 51.94 |
| MAPPD | 10 - 2000 | 10 | < 14 | < 14 | 56.20 |
| DAPPD | 10 - 2000 | 10 | < 14 | < 14 | 54.88 |
Data adapted from Mohamed et al. (2015) for analysis in blood.[1][2][5] For urine analysis, a linear range of 5-2000 ng/mL and an LLOQ of 5 ng/mL have been reported.[3][4]
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of p-Phenylenediamine and its metabolites is depicted below.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Percutaneous penetration and metabolism of 2-nitro-p-phenylenediamine in human and fuzzy rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes using p-Phenylenediamine Sulfate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile synthesis, vibrant colors, and diverse physicochemical properties have led to their widespread use in textiles, printing, and as pH indicators. In the realms of research and drug development, azo compounds are valuable as biological stains, chromogenic reagents, and scaffolds for potential therapeutic agents. The synthesis of azo dyes is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.
This document provides detailed application notes and experimental protocols for the laboratory synthesis of azo dyes using p-Phenylenediamine (B122844) sulfate (B86663) as the diazo component. Both mono- and bis-azo dye syntheses are described, along with methods for their characterization.
Data Presentation
Quantitative Data for Synthesized Azo Dyes
The following tables summarize key quantitative data for the synthesis of representative azo dyes derived from p-phenylenediamine.
| Starting Material | Coupling Component | Dye Type | Yield (%) | λmax (nm) | Color |
| p-Phenylenediamine | Phenol (B47542) | Mono-azo | ~75-85 | ~380-420 | Yellow-Orange |
| p-Phenylenediamine | 2-Naphthol (B1666908) | Mono-azo | >85 | ~480-520 | Red |
| p-Phenylenediamine | Salicylic Acid | Mono-azo | ~70-80 | ~360-400 | Yellow |
| p-Phenylenediamine | 1-Naphthol | Bis-azo | High | Not Specified | Dark Violet |
| p-Phenylenediamine | 2-Naphthol | Bis-azo | High | Not Specified | Reddish-Brown |
| p-Phenylenediamine | Phenol | Bis-azo | High | Not Specified | Brown |
| p-Phenylenediamine | Salicylic Acid | Bis-azo | High | Not Specified | Brown |
Spectroscopic Data of a Representative Azo Dye: 1-(4-aminophenylazo)-2-naphthol
| Spectroscopic Technique | Characteristic Peaks/Signals |
| UV-Vis | λmax in the range of 480-520 nm, indicative of the extended π-conjugation. |
| FTIR (cm⁻¹) | ~3400-3300 (N-H stretching of -NH₂), ~3300-3200 (O-H stretching), ~1620-1600 (N=N stretching), ~1590-1575 and ~1490-1450 (C=C aromatic stretching). |
| ¹H NMR (δ, ppm) | Signals in the aromatic region (6.5-8.5 ppm), a broad singlet for the -NH₂ protons, and a singlet for the -OH proton. The exact chemical shifts are dependent on the solvent used. |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. p-Phenylenediamine and its derivatives, as well as other aromatic amines and phenols, are toxic and may be corrosive. Diazonium salts in their dry, solid state can be explosive and should be handled with extreme care, always in solution.
Protocol 1: Synthesis of a Mono-azo Dye - 4-((4-aminophenyl)diazenyl)phenol
This protocol details the synthesis of a mono-azo dye by diazotizing one of the amino groups of p-phenylenediamine and coupling it with phenol.
Materials:
-
p-Phenylenediamine sulfate
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of p-Phenylenediamine
-
In a 250 mL beaker, dissolve 2.16 g (0.02 mol) of p-phenylenediamine in 50 mL of 1:1 aqueous HCl solution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 1.4 g (0.02 mol) of sodium nitrite in 10 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the p-phenylenediamine solution, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the mono-diazotized p-phenylenediamine.
Part B: Azo Coupling with Phenol
-
In a separate 250 mL beaker, dissolve 1.88 g (0.02 mol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold phenol solution.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Filter the crude dye using a Buchner funnel and wash it with a small amount of cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
-
Dry the purified product and calculate the yield.
Protocol 2: Synthesis of a Bis-azo Dye from p-Phenylenediamine and 2-Naphthol
This protocol describes the synthesis of a bis-azo dye where both amino groups of p-phenylenediamine are diazotized and coupled with 2-naphthol.
Materials:
-
p-Phenylenediamine (2.16 g, 0.02 mol)
-
Hydrochloric acid (1:1 aqueous solution, 50 mL)
-
Sodium nitrite (4 g, 0.05 mol)
-
2-Naphthol (5.76 g, 0.04 mol)
-
Sodium hydroxide (10% aqueous solution, 50 mL)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
Step 1: Preparation of Benzene-1,4-bis(diazonium) Derivative
-
In a 250 mL beaker, add 2.16 g (0.02 mol) of p-phenylenediamine to 50 mL of 1:1 aqueous HCl solution to solubilize it.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add 4 g (0.05 mol) of sodium nitrite while maintaining the temperature between 0-5 °C. The release of brown fumes may be observed.
Step 2: Preparation of Sodium 2-Naphtholate Solution
-
In a separate beaker, dissolve 5.76 g (0.04 mol) of 2-naphthol in 50 mL of 10% aqueous NaOH solution.
-
Cool this solution in an ice bath.
Step 3: Coupling Reaction
-
Slowly add the cold bis-diazonium salt solution from Step 1 to the cold sodium 2-naphtholate solution from Step 2 with continuous stirring.
-
A reddish-brown precipitate of the bis-azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Filter the solid product using a Buchner funnel and wash it with cold water.
-
Dry the synthesized dye.
Visualizations
Caption: General workflow for the synthesis of azo dyes.
Caption: Synthesis pathway for a bis-azo dye.
Applications in Research and Drug Development
Azo dyes synthesized from p-phenylenediamine have several applications in research and drug development:
-
Biological Stains: The chromophoric nature of azo dyes makes them suitable for use as biological stains for visualizing cellular components under a microscope. Their affinity for proteins can be utilized for general cytoplasmic staining.
-
Antimicrobial Agents: Some azo dyes have demonstrated antibacterial and antifungal activities, making them of interest in the development of new antimicrobial agents.[1] The presence of the azo linkage and the aromatic systems can contribute to their biological activity.
-
Chromogenic Reagents: The color change of some azo dyes in response to pH or the presence of metal ions allows for their use as indicators in various analytical assays.
-
Drug Delivery: The ability of azo compounds to be cleaved by azoreductases present in the gut microbiota has led to research into their use as colon-specific drug delivery systems. A therapeutic agent can be linked to an azo moiety, which remains intact until it reaches the colon, where the drug is then released.
It is important to note that the biological activities and potential toxicity of azo dyes are highly structure-dependent. Therefore, any potential therapeutic application would require extensive toxicological and pharmacological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Polymerization of p-Phenylenediamine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of p-phenylenediamine (B122844) sulfate (B86663).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(p-phenylenediamine) (PpPD) from p-phenylenediamine sulfate.
Issue: Low Polymer Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the quality and purity of the this compound and the oxidant. - Increase the reaction time or adjust the temperature, while monitoring for potential degradation of the product. - Optimize the molar ratio of the monomer to the oxidant. |
| Product Loss During Work-up | - Optimize the solvents used for precipitation and washing to minimize the loss of oligomers. - Ensure the pH is appropriately adjusted during the work-up to facilitate the precipitation of the polymer. |
| Inappropriate Oxidant | - The choice of oxidant (e.g., ammonium (B1175870) persulfate, potassium persulfate) can significantly impact the yield. Consider screening different oxidants. |
Issue: Poor Polymer Solubility
| Potential Cause | Suggested Solution |
| High Molecular Weight and/or Strong Interchain Interactions | - Poly(p-phenylenediamine) is often inherently insoluble in common organic solvents.[1][2] Solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and concentrated sulfuric acid are known to be effective.[2] - Consider introducing side groups onto the phenyl ring to decrease interchain packing and improve solubility.[1] |
| Cross-linking | - Excessive oxidant concentration or high reaction temperatures can lead to cross-linking. Optimize these parameters to produce a more linear and soluble polymer. |
| Formation of Insoluble Side Products | - The formation of insoluble side products like Bandrowski's base can contribute to overall poor solubility. Adjusting the pH to be more acidic can minimize the formation of this trimer.[3][4] |
Issue: Unexpected Polymer Color
| Potential Cause | Suggested Solution |
| Oxidation State of the Polymer | - The color of poly(p-phenylenediamine) is dependent on its oxidation state, similar to polyaniline. The fully oxidized pernigraniline form is typically dark blue or violet, while the emeraldine (B8112657) salt is green. The color can be influenced by the oxidant-to-monomer ratio and the pH of the reaction medium. |
| Presence of Side Products | - The formation of colored side products, such as the dark-colored Bandrowski's base, can affect the overall color of the polymer sample.[3] |
| Degradation | - Exposure to high temperatures or strong oxidizing conditions for extended periods can lead to polymer degradation and a change in color. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the polymerization of this compound?
A1: The main side reactions include the formation of Bandrowski's base (an oxidative trimer of p-phenylenediamine), sulfonation of the aromatic rings, and the potential for cross-linking.[3][5] The formation of Bandrowski's base is particularly favored under alkaline conditions (pH > 10).[3][4]
Q2: How does pH affect the polymerization process and the formation of side products?
A2: The pH of the reaction medium is a critical parameter. Acidic conditions generally favor the formation of the desired linear polymer.[6] Conversely, alkaline conditions promote the formation of side products like Bandrowski's base.[3][4] The morphology of the resulting polymer can also be significantly influenced by the pH of the solution.[7]
Q3: My poly(p-phenylenediamine) is insoluble in most common organic solvents. What can I do?
A3: Poor solubility is a known characteristic of poly(p-phenylenediamine) due to its rigid backbone and strong intermolecular forces.[1][2] Effective solvents include NMP, DMSO, and DMF.[2] To enhance solubility for specific applications, you can consider synthesizing a sulfonated version of the polymer or introducing bulky side groups to the phenylenediamine monomer before polymerization.[1][5]
Q4: What is Bandrowski's base and how can I prevent its formation?
A4: Bandrowski's base is a trimer of p-phenylenediamine formed through oxidative coupling.[4] Its formation is a significant side reaction, especially in neutral to alkaline conditions, and it is considered a potent sensitizer.[3][8] To minimize its formation, it is recommended to carry out the polymerization in an acidic medium.[6]
Q5: What analytical techniques are recommended for characterizing the polymer and identifying side products?
A5: A combination of spectroscopic and analytical techniques is recommended. Fourier-transform infrared (FTIR) and UV-visible spectroscopy can confirm the formation of the polymer and provide information about its structure.[9] Nuclear magnetic resonance (NMR) spectroscopy can give more detailed structural information.[1] X-ray diffraction (XRD) can be used to assess the crystallinity of the polymer.[10] Techniques like high-performance liquid chromatography (HPLC) can be employed to detect and quantify soluble side products like Bandrowski's base.[11]
Experimental Protocols
Representative Protocol for Oxidative Polymerization of p-Phenylenediamine
This protocol is a general guideline. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
-
Monomer Solution Preparation: Dissolve a specific amount of p-phenylenediamine in an acidic aqueous solution (e.g., 1M HCl or 1M acetic acid) in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with constant stirring.[12]
-
Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant (e.g., ammonium persulfate, with a molar ratio to the monomer typically ranging from 1:1 to 1.5:1) in the same acidic solution as the monomer. Cool this solution to 0-5 °C.[1]
-
Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes, maintaining the low temperature.[1]
-
Reaction Continuation: After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period (e.g., 2-24 hours). The reaction mixture will typically change color as the polymer forms and precipitates.[12]
-
Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer sequentially with the acidic solution used for the reaction, followed by deionized water, and then a suitable organic solvent (e.g., methanol (B129727) or acetone) to remove unreacted monomer, oxidant, and soluble oligomers.
-
Drying: Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Visualizations
Caption: Key side reaction pathways in p-phenylenediamine polymerization.
Caption: A logical workflow for troubleshooting common polymerization issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scialert.net [scialert.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijasrm.com [ijasrm.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. mdpi.com [mdpi.com]
- 12. mit.imt.si [mit.imt.si]
Technical Support Center: Optimization of p-Phenylenediamine Sulfate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of p-phenylenediamine (B122844) sulfate (B86663).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of p-phenylenediamine, the precursor to p-phenylenediamine sulfate. The most common and high-yield synthetic route involves the catalytic hydrogenation of p-nitroaniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of p-Nitroaniline | Inactive Catalyst: The catalyst (e.g., Raney Nickel, Pd/C) may have lost activity due to improper storage, handling, or poisoning.[1] | - Use a fresh batch of catalyst. - Ensure the catalyst is handled under an inert atmosphere if required. - Purify starting materials and solvents to remove potential catalyst poisons like sulfur or halogen compounds.[1] |
| Insufficient Hydrogen Pressure: The pressure in the hydrogenation reactor is too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure to the recommended level for the specific catalyst and reaction scale. A pressure of 3.0 MPa has been shown to be effective.[2] | |
| Low Reaction Temperature: The temperature is not high enough to overcome the activation energy of the reaction. | - Increase the reaction temperature. A temperature of 50°C has been found to be optimal in some studies.[2] | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction has not been allowed to run to completion. | - Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Poor Stirring/Agitation: Inefficient mixing can lead to poor contact between the reactants, catalyst, and hydrogen. | - Increase the stirring speed to ensure a homogenous reaction mixture. A stirring speed of 1000 r/min has been used effectively.[2] | |
| Insufficient Reducing Agent: In catalytic hydrogenation, this translates to a limited supply of hydrogen. | - Ensure a continuous and adequate supply of hydrogen to the reactor. | |
| Low Yield of p-Phenylenediamine | Suboptimal Reaction Conditions: The combination of temperature, pressure, solvent, and catalyst loading is not optimized. | - Refer to the optimized reaction conditions in the table below. Systematically vary one parameter at a time to find the optimal conditions for your specific setup. |
| Side Reactions: Formation of byproducts can reduce the yield of the desired product. | - Ensure the starting p-nitroaniline is pure. - Over-reduction or side reactions can sometimes be minimized by carefully controlling the reaction temperature and time. | |
| Product Loss During Workup: p-Phenylenediamine can be lost during extraction and purification steps. p-Phenylenediamine is susceptible to air oxidation, which can lead to discoloration and product loss.[3][4] | - Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize extraction and crystallization solvents and procedures to maximize recovery. | |
| Product Purity Issues (e.g., Discoloration) | Oxidation of p-Phenylenediamine: The product is prone to oxidation in the presence of air, leading to the formation of colored impurities.[3][4] | - Handle the purified p-phenylenediamine under an inert atmosphere. - Store the final product in a tightly sealed container, protected from light and air. |
| Presence of Isomeric Impurities: Contamination with o- and m-phenylenediamine (B132917) can occur if the starting p-nitroaniline is not pure. | - Use highly pure p-nitroaniline as the starting material. - Purify the crude p-phenylenediamine by distillation or crystallization to remove isomers.[5] | |
| Residual Solvent or Catalyst: Incomplete removal of the reaction solvent or catalyst particles. | - Ensure thorough drying of the final product under vacuum. - Carefully filter the reaction mixture to remove all catalyst particles before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yield method for synthesizing p-phenylenediamine?
A1: The catalytic hydrogenation of p-nitroaniline is a widely used, efficient, and environmentally friendly method for producing p-phenylenediamine with high yields.[2][6]
Q2: How do I prepare this compound from p-phenylenediamine?
A2: To form the sulfate salt, dissolve the purified p-phenylenediamine in a suitable solvent, such as isopropanol (B130326) or ethanol, and then slowly add a stoichiometric amount of concentrated sulfuric acid while stirring. The this compound will precipitate out of the solution and can be collected by filtration.
Q3: My final this compound product is discolored. What could be the cause?
A3: Discoloration is often due to the oxidation of the p-phenylenediamine precursor before or during the salt formation step.[3][4] It is crucial to handle p-phenylenediamine in an inert atmosphere and to use it promptly after purification.
Q4: What are the key safety precautions when working with p-phenylenediamine and its sulfate salt?
A4: p-Phenylenediamine is toxic and a known skin sensitizer.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Q5: How can I monitor the progress of the hydrogenation reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-nitroaniline spot, or by Gas Chromatography (GC) to quantify the conversion to p-phenylenediamine.
Optimized Reaction Conditions for p-Phenylenediamine Synthesis
The following table summarizes optimized reaction conditions for the catalytic hydrogenation of p-nitroaniline to p-phenylenediamine, based on published research, leading to a high yield and purity.[2]
| Parameter | Optimized Value |
| Starting Material | p-Nitroaniline |
| Catalyst | Raney Nickel |
| Solvent | Water |
| p-Nitroaniline Dosage | 175 g |
| Water Dosage | 400 mL |
| Catalyst Dosage | 5.0 g |
| Reaction Temperature | 50°C |
| Reaction Pressure | 3.0 MPa |
| Stirring Speed | 1000 r/min |
| Reported Yield | 98.9% |
| Reported Purity | 100.0% (w) |
Experimental Protocol: Synthesis of p-Phenylenediamine via Catalytic Hydrogenation
This protocol is a representative method for the synthesis of p-phenylenediamine.
Materials:
-
p-Nitroaniline
-
Raney Nickel (or 5% Pd/C)
-
Water (or Ethanol/Water mixture[8])
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure autoclave/hydrogenation reactor
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add p-nitroaniline, water, and the Raney Nickel catalyst.
-
Inerting: Seal the reactor and purge the system with nitrogen gas multiple times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).
-
Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 50°C). Maintain a constant hydrogen pressure throughout the reaction.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be reused.[2]
-
Product Isolation: The aqueous solution of p-phenylenediamine can be used directly for the sulfate salt formation, or the p-phenylenediamine can be isolated by solvent extraction followed by evaporation of the solvent.
-
Purification (if necessary): The crude p-phenylenediamine can be purified by vacuum distillation or recrystallization.
Visualization of Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in p-Phenylenediamine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. nbinno.com [nbinno.com]
- 7. safecosmetics.org [safecosmetics.org]
- 8. CN102701995A - Preparation method of p-phenylene diamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude p-Phenylenediamine Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude p-Phenylenediamine (B122844) sulfate (B86663).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of p-Phenylenediamine sulfate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the final product (e.g., pink, purple, brown, or black) | Oxidation of the p-phenylenediamine free base or its sulfate salt due to exposure to air, light, or metallic impurities.[1] | • Handle the material quickly and minimize exposure to atmospheric oxygen.• Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents for recrystallization.• Store the purified product in a tightly sealed, amber-colored container, protected from light.[2][3]• Consider adding a small amount of a reducing agent like sodium hydrosulfite during recrystallization to prevent oxidation.[4] |
| Low yield after recrystallization | • The chosen solvent is too good a solvent for this compound, even at low temperatures.• Insufficient cooling of the crystallization mixture.• Premature crystallization during hot filtration.• Loss of product during washing. | • Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Water is a commonly used solvent.[5]• Ensure the crystallization mixture is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.[4]• Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.• Use a minimal amount of ice-cold solvent to wash the crystals to avoid redissolving the product.[4] |
| Presence of insoluble impurities in the final product | The recrystallization solvent did not fully dissolve the desired compound while leaving impurities behind, or the impurities have similar solubility profiles. | • Perform a hot filtration step after dissolving the crude material to remove any insoluble impurities.• The use of activated charcoal during recrystallization can help remove colored and some insoluble impurities.[5] Add charcoal to the hot solution and boil briefly before filtering.• If impurities persist, a different solvent or a combination of solvents for recrystallization may be necessary. |
| Oily or gummy precipitate instead of crystals | • The solution is supersaturated.• The presence of impurities is inhibiting crystal formation.• The cooling rate is too rapid. | • Scratch the inside of the flask with a glass rod to induce crystallization.• Add a seed crystal of pure this compound.• Allow the solution to cool slowly to room temperature before placing it in an ice bath.• Consider purifying the free base by distillation before converting it to the sulfate salt to remove impurities that may hinder crystallization.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in commercial p-Phenylenediamine can include isomers such as o-phenylenediamine (B120857) and m-phenylenediamine, as well as related compounds like o-aminophenol and aniline.[1][7] These impurities may be carried over into the sulfate salt during its synthesis.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Water is a commonly recommended solvent for the recrystallization of p-Phenylenediamine.[5] The process typically involves dissolving the crude sulfate salt in hot water, optionally treating with activated charcoal to remove colored impurities, filtering the hot solution to remove insoluble materials, and then allowing the solution to cool to induce crystallization.[5]
Q3: My this compound is off-white or slightly colored. Is this acceptable?
A3: While pure this compound is typically a white to off-white crystalline solid, slight discoloration can occur due to minor oxidation.[1][8] For many applications, a slightly off-white product may be acceptable. However, for applications requiring high purity, the discoloration indicates the presence of oxidation products, and further purification or more stringent handling procedures to exclude air and light are recommended.
Q4: How should I properly store purified this compound?
A4: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container to protect it from moisture.[2][3] It is also advisable to use an amber or opaque container and store it in a cool, dark place to protect it from light, which can accelerate oxidation.[2]
Q5: Can I purify the p-phenylenediamine free base before converting it to the sulfate salt?
A5: Yes, purifying the free base first is an effective strategy. Techniques such as distillation (specifically short path distillation) can be used to purify the p-phenylenediamine free base.[6] The purified free base can then be dissolved in a suitable organic solvent, such as isopropanol, and treated with sulfuric acid to precipitate the high-purity sulfate salt.[9]
Experimental Protocols
Recrystallization of this compound from Water
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot deionized water in an Erlenmeyer flask. Heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude material) to the hot solution.[5]
-
Hot Filtration: Boil the solution for a few minutes. If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | N,N-Diethyl-p-phenylenediamine sulfate |
| Molecular Formula | C₆H₈N₂·H₂SO₄[8] | (C₂H₅)₂NC₆H₄NH₂ · H₂SO₄ |
| Molecular Weight | 206.22 g/mol | 262.33 g/mol [3] |
| Appearance | White to off-white crystalline solid[8] | White to beige to light brown powder/crystals[10] |
| Melting Point | ~267 °C[8] | 184 - 187 °C[3] |
| Solubility | Soluble in water[8] | Soluble in water and alcohol[2][11] |
Visualizations
Workflow for the Purification of Crude this compound
Caption: Recrystallization workflow for this compound.
Troubleshooting Logic for Product Discoloration
Caption: Troubleshooting logic for discolored this compound.
References
- 1. cir-safety.org [cir-safety.org]
- 2. N,N-Diethyl-p-phenylenediamine sulfate - CAS-Number 6283-63-2 - Order from Chemodex [chemodex.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents [patents.google.com]
- 7. cir-safety.org [cir-safety.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. 6283-63-2 CAS | N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE | Amines & Amine Salts | Article No. 03330 [lobachemie.com]
- 11. N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 [chemicalbook.com]
preventing oxidation of p-Phenylenediamine sulfate during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of p-Phenylenediamine (B122844) sulfate (B86663) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My p-Phenylenediamine sulfate has changed color. What does this indicate?
A1: A change in color from its typical white to off-white appearance to shades of purple, brown, or black is a clear indicator of oxidation.[1] p-Phenylenediamine and its salts are highly susceptible to oxidation when exposed to air, light, and moisture, leading to the formation of colored degradation products such as quinoneimines and Bandrowski's base.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment.[3] The container should be tightly sealed to prevent exposure to atmospheric oxygen and humidity. For optimal long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.
Q3: How can I store this compound under an inert atmosphere?
A3: Storing solids under an inert atmosphere is a common practice for air-sensitive reagents. A detailed protocol for this process is provided in the "Experimental Protocols" section below. This typically involves using a glove box or a Schlenk line to handle the material and packaging it in a vial with a septum-sealed cap.
Q4: Are there any chemical stabilizers I can add to my this compound for better stability?
A4: While antioxidants are used to stabilize p-Phenylenediamine derivatives in industrial applications like rubber and hair dyes, adding stabilizers to the pure solid for laboratory use is not a standard practice.[4] This is because any additive could potentially interfere with downstream applications. The most effective method for preserving the purity of the solid is to store it under appropriate physical conditions (i.e., in a cool, dark, dry, and inert environment).
Q5: How can I check the purity of my stored this compound?
A5: You can assess the purity of your this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. These methods can help you quantify the amount of parent compound remaining and detect the presence of degradation products. Detailed protocols for both HPLC and UV-Vis analysis are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Discoloration of solid this compound | Exposure to air (oxygen) and/or light. | Discard the discolored reagent if purity is critical. For future storage, use an amber glass vial, store in the dark, and consider storing under an inert atmosphere (see protocol below). |
| Exposure to moisture. | Store the compound in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel, Drierite™). Ensure the container is tightly sealed. | |
| Inconsistent experimental results | Degradation of this compound stock. | Always use a fresh, unopened container of the reagent for critical experiments if possible. If you suspect degradation, re-analyze the purity of your stock using HPLC or UV-Vis (see protocols below) before use. |
| Contamination of the reagent. | Use clean, dry spatulas and glassware when handling the compound. Avoid introducing any impurities into the storage container. | |
| Difficulty in handling the fine powder | Static electricity and air currents causing the powder to disperse. | Handle the powder in a fume hood with the sash at a safe working height to minimize air currents. Use an anti-static gun or ionizer if available. |
Data Presentation
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf Life (Qualitative) |
| Standard Benchtop | Room Temperature | Air | Ambient Light | Poor (days to weeks) |
| In a Dark Cabinet | Room Temperature | Air | Dark | Fair (weeks to months) |
| In a Desiccator (Dark) | Room Temperature | Dry Air | Dark | Good (months) |
| Refrigerated (Dark) | 2-8 °C | Air | Dark | Good to Excellent (months to a year) |
| Under Inert Gas (Dark) | Room Temperature | Argon/Nitrogen | Dark | Excellent (years) |
Experimental Protocols
Protocol 1: Storage of this compound under an Inert Atmosphere
This protocol describes how to safely package and store solid this compound to prevent oxidation.
Materials:
-
This compound
-
Amber glass vials with Teflon-lined septa caps
-
Glove box or Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Spatula
-
Labeling materials
Procedure:
-
Preparation: If using a glove box, place the this compound container, vials, caps, spatula, and any other necessary equipment inside the antechamber and evacuate and refill with inert gas at least three times. If using a Schlenk line, ensure all glassware is dry and has been purged with inert gas.
-
Aliquoting: Inside the inert atmosphere of the glove box or under a positive pressure of inert gas from the Schlenk line, carefully open the main container of this compound.
-
Using a clean, dry spatula, aliquot the desired amount of the solid into the amber glass vials. It is advisable to prepare several smaller aliquots rather than one large one to avoid repeated exposure of the bulk material to potential contaminants.
-
Sealing: Tightly cap the vials with the Teflon-lined septa caps.
-
Parafilm (Optional but Recommended): For additional protection against moisture and air ingress, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.
-
Storage: Store the sealed vials in a cool, dark place, such as a refrigerator or a designated cabinet for air-sensitive reagents.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general method for the quantitative analysis of this compound and its degradation products using reverse-phase HPLC with UV detection.[5][6][7][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 85:15 v/v).[5] An alternative mobile phase is acetonitrile (B52724) and an aqueous buffer (e.g., 0.2% sulfuric acid in water, 30:70 v/v).[7][9]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the stored this compound and dissolve it in the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time from the standard injections. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The appearance of new, earlier eluting peaks may indicate the presence of more polar oxidation products.
Protocol 3: UV-Vis Spectrophotometric Method for Detecting Oxidation
This method can be used as a rapid, qualitative or semi-quantitative assessment of this compound degradation.[10]
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: 0.1 N NaOH solution.[9]
Procedure:
-
Sample Preparation: Prepare a solution of the this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Spectral Acquisition: Scan the sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Pure p-Phenylenediamine in an acidic mobile phase exhibits absorption maxima around 198 nm and 236 nm.[5] In alkaline solution with a colorimetric reagent, absorbance can be measured at specific wavelengths (e.g., 453 nm with Folin's reagent).[10] The appearance of new absorption bands in the visible region (400-700 nm) is indicative of the formation of colored oxidation products. The intensity of these new bands can be used as a semi-quantitative measure of degradation.
Visualizations
Oxidation Pathway of p-Phenylenediamine
Caption: Figure 1. Simplified Oxidation Pathway of p-Phenylenediamine.
Experimental Workflow for Purity Assessment
Caption: Figure 2. Workflow for Assessing Purity of Stored this compound.
Troubleshooting Logic for Discolored Reagent
Caption: Figure 3. Troubleshooting Logic for Discolored this compound.
References
- 1. Systemic anaphylaxis due to an oxidation product of p-phenylenediamine in a hair dye. | Semantic Scholar [semanticscholar.org]
- 2. cir-safety.org [cir-safety.org]
- 3. lobachemie.com [lobachemie.com]
- 4. scispace.com [scispace.com]
- 5. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
- 6. ijpsr.com [ijpsr.com]
- 7. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. turkjps.org [turkjps.org]
troubleshooting peak tailing in HPLC analysis of p-Phenylenediamine sulfate
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address common issues encountered during the HPLC analysis of p-Phenylenediamine sulfate (B86663), with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and the resolution of closely eluting peaks.[1][2] For basic compounds like p-Phenylenediamine, this issue is frequently caused by secondary interactions with the stationary phase.[3][4]
Question: Why is my p-Phenylenediamine sulfate peak exhibiting tailing?
Answer: Peak tailing for this compound, a basic aromatic amine, typically stems from one or more of the following causes. Follow this guide to diagnose and resolve the issue.
Cause: Secondary Silanol (B1196071) Interactions
This is the most common cause of peak tailing for basic compounds.[3][5][6] Residual silanol groups (Si-OH) on the surface of silica-based columns can become ionized (negatively charged) at moderate pH levels.[4][5] The positively charged p-Phenylenediamine molecule then interacts strongly with these sites through an ion-exchange mechanism, in addition to the primary reversed-phase retention, leading to a tailing peak shape.[3][4][6]
-
Solution 1: Adjust Mobile Phase pH:
-
Lower the mobile phase pH to 3.0 or below using an acidic modifier.[1][7] At low pH, silanol groups are protonated (neutral), minimizing secondary interactions.[6][8] It is recommended to operate at a pH at least 2 units away from the analyte's pKa.[9]
-
Action: Use a buffer (e.g., 10-25 mM phosphate (B84403), formate, or acetate) to ensure a stable pH.[7][8] For LC-MS compatibility, 0.1% formic acid is a common choice.[7][10]
-
-
Solution 2: Use Mobile Phase Additives (Competing Base):
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[8][11] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the p-Phenylenediamine analyte.[8][11]
-
Caution: Competing bases can sometimes shorten column lifetime and may suppress MS ionization.[8]
-
-
Solution 3: Select an Appropriate Column:
-
Utilize a modern, high-purity Type B silica (B1680970) column. These columns are manufactured with lower metal content and have fewer accessible silanol groups compared to older Type A silica, significantly reducing tailing for basic compounds.[1][11]
-
Employ an end-capped column. End-capping chemically derivatizes most of the residual silanol groups, making them inert and inaccessible for secondary interactions.[7][12]
-
Consider columns with alternative stationary phases, such as hybrid silica or polymer-based columns, which offer better pH stability and reduced silanol activity.[1][10]
-
Cause: Column Issues & Contamination
Physical or chemical changes to the column can lead to peak distortion for all analytes in a run.
-
Solution 1: Check for Column Contamination:
-
If all peaks are tailing, the column inlet frit may be partially blocked by particulate matter from the sample or system.[2] This distorts the flow path onto the column.
-
Action: Disconnect the column and reverse-flush it to waste with a strong solvent (refer to the protocol below). Always filter samples and mobile phases to prevent this. Using a guard column is also highly recommended.[13]
-
-
Solution 2: Evaluate Column Bed Integrity:
Cause: Method and System Parameters
Incorrect analytical conditions can also contribute to poor peak shape.
-
Solution 1: Avoid Column Overload:
-
Solution 2: Minimize Extra-Column Volume:
-
Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[5]
-
Action: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are made with minimal dead volume.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: A flowchart for troubleshooting peak tailing.
Data Summary Table
This table summarizes common strategies to mitigate peak tailing for basic analytes like this compound.
| Strategy | Parameter | Recommended Value/Action | Expected Outcome | Reference |
| pH Control | Mobile Phase pH | 2.5 - 3.0 | Suppresses silanol ionization, minimizing secondary interactions. | [1][4][8] |
| Buffer Type | Phosphate, Formate, or Acetate | Maintains a stable, low pH for reproducible results. | [7][8] | |
| Buffer Concentration | 10 - 25 mM | Provides sufficient buffering capacity without risk of precipitation. | [7][8] | |
| Mobile Phase Additives | Competing Base | Triethylamine (TEA) at ~5-10 mM | Blocks active silanol sites from interacting with the analyte. | [8][11] |
| Acidic Modifier | 0.1% Formic Acid or 0.1% TFA | Lowers mobile phase pH effectively. TFA can also act as an ion-pairing agent. | [7][10] | |
| Column Selection | Silica Type | Type B (High Purity) | Contains fewer active silanols and metal impurities. | [1][11] |
| Column Chemistry | End-capped C18 or C8 | Residual silanols are chemically deactivated. | [7][12] | |
| Alternative Phases | Hybrid Silica, Polymer-based | Offer enhanced pH stability and inertness. | [1][10] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
-
Aqueous Component Preparation (e.g., 20 mM Potassium Phosphate, pH 2.5): a. Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for a 20 mM solution in 1 L of HPLC-grade water. b. Vigorously stir the solution until the salt is fully dissolved. c. Place a calibrated pH probe into the solution. d. Slowly add phosphoric acid (H₃PO₄) dropwise while monitoring the pH. Continue until the pH is stable at 2.5. e. Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
Mobile Phase Combination: a. Prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 70:30 aqueous:organic). b. Ensure the final mixture is thoroughly degassed by sonication or vacuum degassing before use.
Protocol 2: Column Flushing and Regeneration
This procedure is for cleaning a contaminated column that is showing signs of increased backpressure and universal peak tailing. Always check the column manufacturer's guidelines for solvent compatibility.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Reverse Direction: Connect the column to the injector in the reverse flow direction.
-
Systematic Flush: Flush the column with a sequence of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each. A typical sequence for a reversed-phase column is: a. Mobile Phase (without buffer): To wash away buffer salts. b. 100% HPLC-Grade Water: To remove any remaining salts. c. 100% Methanol: To remove moderately non-polar contaminants. d. 100% Acetonitrile: To remove different non-polar contaminants. e. 100% Isopropanol (if compatible): A strong solvent to remove highly retained contaminants.
-
Re-equilibration: a. Return the column to the normal flow direction. b. Flush with the mobile phase (including buffer) for at least 30 column volumes, or until the backpressure and baseline are stable. c. Perform a test injection to evaluate performance. If peak shape is not restored, the column may be permanently damaged.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable USP tailing factor (Tf)? A1: Ideally, the tailing factor should be close to 1.0 for a perfectly symmetrical (Gaussian) peak. In practice, a value of Tf ≤ 1.5 is often considered acceptable for many assays, though some methods may allow for values up to 2.0.[4][17]
Q2: My this compound is degrading during analysis. How can I improve stability? A2: p-Phenylenediamine is susceptible to oxidation.[18] To improve stability, ensure your sample extracts are kept acidic until the point of injection.[18] Preparing samples fresh and protecting them from light can also help minimize degradation.
Q3: Can I use a high pH mobile phase to analyze this compound? A3: While a high pH (~10) can be used to neutralize basic analytes, it is generally not recommended for this compound with standard silica columns, as silica dissolves at pH levels above 8.[10] If a high pH method is necessary, a hybrid or polymer-based column specifically designed for high pH stability must be used.[10]
Q4: How does mobile phase pH affect the retention time of this compound? A4: At low pH, this compound will be protonated (positively charged). In this state, its retention on a reversed-phase column may decrease. Conversely, at a higher pH where it is neutral, its hydrophobicity increases, leading to longer retention times.[19] Adjusting the percentage of organic solvent in the mobile phase can be used to bring the retention time into the desired range after setting the optimal pH for peak shape.
Q5: I switched to a new column from a different brand, and now my peak is tailing. Why? A5: Different column manufacturers use different base silica, bonding chemistries, and end-capping procedures. This can result in varying levels of residual silanol activity. A method that works well on one brand of C18 column may exhibit tailing on another due to these differences. It is always necessary to re-optimize or at least verify the method when changing column manufacturers.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. uhplcs.com [uhplcs.com]
- 18. osha.gov [osha.gov]
- 19. scribd.com [scribd.com]
Technical Support Center: Optimizing p-Phenylenediamine Sulfate Derivatization
Welcome to the technical support center for p-Phenylenediamine (B122844) (PPD) sulfate (B86663) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of p-Phenylenediamine (PPD) necessary for analysis?
A1: p-Phenylenediamine is highly susceptible to oxidation, which can lead to sample instability and analytical problems.[1] Derivatization is crucial for several reasons:
-
Enhances Stability: It converts the unstable free amine into a more stable derivative, preventing degradation.[1]
-
Improves Volatility for GC Analysis: PPD itself is not sufficiently volatile for gas chromatography (GC). Derivatization creates a less polar and more volatile compound suitable for GC analysis.
-
Increases Sensitivity: Derivatization can introduce functional groups that enhance the detector response in techniques like GC-MS and HPLC, leading to lower detection limits.[2][3]
Q2: What are the common challenges encountered during PPD derivatization?
A2: Researchers may face several challenges, including:
-
Sample Instability: Due to oxidation, especially when converting the sulfate salt to the free amine.[1]
-
Incomplete Derivatization: Leading to low product yield and inaccurate quantification.
-
Formation of Byproducts: Interfering with the analysis of the target derivative.
-
Poor Reproducibility: Stemming from variations in reaction conditions.
Q3: How can I prevent the oxidation of p-Phenylenediamine during sample preparation?
A3: To minimize oxidation, consider the following:
-
Use of Antioxidants: The addition of a reducing agent like sodium ascorbate (B8700270) can help prevent oxidation.
-
Inert Atmosphere: Performing sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to oxygen.
-
Control of pH: PPD is more stable in acidic conditions as a salt.[1] Maintain an appropriate pH during extraction and before derivatization.
-
Use of EDTA: An aqueous solution of EDTA can be used for extraction, which helps to chelate metal ions that can catalyze oxidation.[1]
Q4: Which derivatization reagent is best for my application?
A4: The choice of reagent depends on the analytical technique and the specific requirements of your experiment. Common reagents include:
-
For GC-MS: Heptafluorobutyric acid anhydride (B1165640) (HFBA) or benzaldehyde (B42025) are suitable choices. Benzaldehyde reacts with the amino groups to form a stable imine derivative.[2][3]
-
For HPLC-UV/Fluorescence: Folin's reagent, ninhydrin, or fluorescent tags like 5-(4, 6-dichlorotriazinyl) aminofluorescein (DTAF) can be used.[4][5] DTAF significantly enhances sensitivity for fluorescence detection.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Derivative Peak in Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize reaction conditions such as temperature, time, and reagent concentration. Ensure the pH of the reaction mixture is optimal for the chosen derivatizing agent. For example, DTAF derivatization is performed in alkaline conditions.[5] |
| PPD Degradation | Prepare fresh PPD solutions and handle them in an oxygen-free environment where possible. Use antioxidants during sample preparation. |
| Incorrect Reagent-to-Analyte Ratio | Ensure a sufficient excess of the derivatizing reagent is used to drive the reaction to completion. The optimal ratio should be determined experimentally.[6] |
| Suboptimal pH | The pH of the reaction medium is critical. For instance, the reaction of α-ketoacids with o-phenylenediamine (B120857) shows maximum yield at a pH between 1 and 2.[7] Adjust the pH accordingly for your specific reaction. |
Problem 2: Poor Reproducibility and High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Reaction Conditions | Strictly control reaction parameters such as temperature, time, and mixing. The use of an automated system can improve consistency.[8] |
| Sample Matrix Effects | The sample matrix can interfere with the derivatization reaction. Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
| Instability of Derivatizing Reagent | Some derivatizing agents are sensitive to light or moisture. Prepare fresh reagent solutions daily and store them under appropriate conditions.[7] |
| Variability in Equilibration Time | Ensure a consistent equilibration time for the reaction mixture before analysis.[8] |
Experimental Protocols
Protocol 1: Derivatization of p-Phenylenediamine with Benzaldehyde for GC-MS Analysis
This protocol is based on the transformation of PPD into its corresponding imine derivative.[2][3]
Materials:
-
p-Phenylenediamine sulfate sample
-
Benzaldehyde
-
N-benzylidene-4-methylbenzene-amine (internal standard)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of THF.
-
Conversion to Free Base: Add a sufficient amount of NaOH solution to convert the sulfate salt to the free amine.
-
Derivatization: Add an excess of benzaldehyde to the solution. The reaction involves the direct and simultaneous derivatization of the two amino functions.[2]
-
Internal Standard: Add a known amount of N-benzylidene-4-methylbenzene-amine as an internal standard.[2]
-
Reaction Conditions: The reaction can be carried out at room temperature. Monitor the reaction progress by TLC or a preliminary GC-MS run.
-
Work-up: After the reaction is complete, dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the resulting solution into the GC-MS system.
GC-MS Parameters (Example):
-
Injection Port Temperature: 250°C
-
Oven Program: Initial temperature of 60°C for 2 minutes, then ramped at 14°C/min to a final temperature of 280°C, held for 20 minutes.[9]
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Protocol 2: Derivatization with 5-(4, 6-dichlorotriazinyl) aminofluorescein (DTAF) for HPLC-LIF Analysis
This protocol is designed to achieve high sensitivity for the detection of PPD.[5]
Materials:
-
This compound sample
-
5-(4, 6-dichlorotriazinyl) aminofluorescein (DTAF) solution (0.5 mM)
-
Borate (B1201080) buffer (pH 8.0)
-
Methanol
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in an appropriate solvent.
-
Derivatization:
-
In a reaction vial, mix the PPD sample solution with the DTAF solution.
-
Adjust the pH to alkaline conditions using the borate buffer.
-
Heat the mixture at 90°C for 10 minutes.[5]
-
-
Analysis: After cooling, the sample is ready for injection into the HPLC system with a fluorescence detector.
Optimized HPLC Conditions:
-
Mobile Phase: 20 mM borate (pH 8.0) containing 10 mM Brij 35 and 35% (v/v) methanol.[5]
-
Detection: Laser-Induced Fluorescence (LIF).
Data Presentation
Table 1: Optimized Derivatization Conditions for DTAF
| Parameter | Optimal Condition |
| DTAF Concentration | 0.5 mM[5] |
| Reaction Temperature | 90 °C[5] |
| Reaction Time | 10 min[5] |
| pH | Alkaline (e.g., pH 8.0)[5] |
Table 2: Linearity and Detection Limits for Different Derivatization Methods
| Derivatization Reagent | Analytical Method | Linearity Range | Limit of Detection (LOD) |
| Folin's Reagent | Spectrophotometry | 2-12 µg/mL[4] | - |
| Ninhydrin Reagent | Spectrophotometry | 0.1-0.6 µg/mL[4] | - |
| Benzaldehyde | GC-MS | 0.1 - 25 mg/ml[2][3] | - |
| DTAF | MEKC-LIF | - | 50 nM[5] |
Visualizations
Caption: Troubleshooting workflow for low derivative yield.
References
- 1. osha.gov [osha.gov]
- 2. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fc.up.pt [fc.up.pt]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
Technical Support Center: Synthesis of p-Phenylenediamine Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of p-Phenylenediamine (B122844) sulfate (B86663).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of p-Phenylenediamine sulfate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Discoloration (Pink, Purple, Brown, or Black) | Oxidation of p-phenylenediamine upon exposure to air, light, or heat.[1][2] | • Handle the free base under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents.• Store the purified product in a dark, cool place.• The sulfate salt is more stable than the free base.[1] |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side products from the synthesis route (e.g., reduction of p-nitroaniline or Buchwald-Hartwig amination).[1] | • Monitor the reaction progress using TLC or GC-MS to ensure completion.[3]• Optimize reaction conditions (temperature, catalyst, reaction time).• Purify the crude p-phenylenediamine base before salt formation using methods like crystallization, column chromatography, or distillation.[1][3][4][5][6] |
| Presence of Isomeric Impurities (o- and m-phenylenediamine) | Impurities present in the starting materials or formed during the synthesis.[1][7] | • Use high-purity starting materials.• Purify the crude product by crystallization or distillation, as these methods can separate isomers.[4][6] |
| Poor Yield of the Final Sulfate Salt | Incomplete precipitation during salt formation or loss of product during washing steps. | • Ensure the correct stoichiometric amount of sulfuric acid is used during salt formation.[3]• Use a suitable solvent for precipitation, such as isopropanol.[3]• Wash the precipitate with a cold solvent to minimize dissolution.[3] |
| Inconsistent Crystal Formation During Purification | Improper solvent selection or cooling rate during crystallization. | • Select a solvent in which p-phenylenediamine has high solubility at high temperatures and low solubility at low temperatures. Water is a common solvent for recrystallization.[8]• Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the synthesis of this compound.
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities include isomers such as o-phenylenediamine (B120857) and m-phenylenediamine (B132917), as well as o-aminophenol and aniline (B41778).[1][7] Additionally, oxidation of p-phenylenediamine can lead to the formation of colored impurities like quinoneimines and quinones.[1]
Q2: How can I prevent the oxidation of p-Phenylenediamine during synthesis and handling?
A2: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially when handling the free base.[3] Using degassed solvents and storing the compound away from light and heat can also minimize oxidation.[1] Converting the free base to its more stable sulfate salt is also recommended for long-term storage.[1]
Q3: What is the recommended method for purifying crude p-Phenylenediamine before conversion to the sulfate salt?
A3: Several methods can be used for purification. Crystallization from water, often with the addition of activated charcoal, is a common and effective method.[8] For higher purity, column chromatography, distillation (including short-path distillation), or sublimation can be employed.[3][4][5][6][9]
Q4: Which analytical techniques are suitable for detecting impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantifying impurities.[3][10][11][12] Thin-Layer Chromatography (TLC) can be used for rapid monitoring of reaction progress.[3]
Q5: What is the typical purity of commercially available p-Phenylenediamine, and what are the acceptable impurity limits?
A5: The purity of p-Phenylenediamine is typically greater than 99%.[1] Specification limits for impurities are often set, for example: o-aminophenol (< 500 ppm), o-phenylenediamine (< 200 ppm), m-phenylenediamine (< 200 ppm), and aniline (< 50 ppm).[1][7]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis and purification of this compound.
Protocol 1: Synthesis of p-Phenylenediamine via Reduction of p-Nitroaniline
This protocol is based on the reduction of p-nitroaniline using iron and hydrochloric acid.[1][13]
-
Reaction Setup: In a reaction vessel, add water and heat to 95°C.
-
Addition of Reactants: Add p-nitroaniline to the hot water. Gradually add fine iron powder and concentrated hydrochloric acid. Control the reaction rate to prevent excessive frothing, using cooling if necessary.
-
Monitoring the Reaction: Continue the addition of iron powder until the yellow color of the solution disappears, which can be checked by spotting on filter paper.
-
Work-up: Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline. Boil the solution and filter to remove the iron residue.
-
Isolation: Concentrate the filtrate until p-phenylenediamine crystallizes.
Protocol 2: Purification of p-Phenylenediamine by Crystallization
This protocol describes the purification of crude p-phenylenediamine using water as a solvent.[8]
-
Dissolution: Dissolve the crude p-phenylenediamine in hot water.
-
Decolorization: Add activated charcoal to the hot solution to adsorb colored impurities.
-
Filtration: Boil the solution briefly and then filter it while hot to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 3: Formation of this compound Salt
This protocol outlines the conversion of purified p-phenylenediamine to its sulfate salt.[3]
-
Dissolution: Dissolve the purified p-phenylenediamine in isopropanol.
-
Acid Addition: While stirring, slowly add a stoichiometric amount of concentrated sulfuric acid.
-
Precipitation: The this compound salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
Visualizations
The following diagrams illustrate key workflows in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. cir-safety.org [cir-safety.org]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents [patents.google.com]
- 6. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
- 10. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Analysis of p-Phenylenediamine Sulfate Degradation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers studying the degradation pathways of p-Phenylenediamine sulfate (B86663) (PPD sulfate) in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for p-Phenylenediamine (PPD) in the environment?
A1: p-Phenylenediamine undergoes rapid primary degradation in the environment through both abiotic and biotic pathways. However, it exhibits limited ultimate biodegradation, meaning it does not completely mineralize to carbon dioxide and water.[1] The primary degradation routes include:
-
Oxidation and Photolysis: In surface waters, PPD degrades quickly via autoxidation and photolytic mechanisms.[1] The photolysis half-life (DT50) for PPD has been calculated to be as short as 0.12 days.[1] Advanced oxidation processes (AOPs), such as the Photo-Fenton process, can also effectively degrade PPD in aqueous solutions.[2]
-
Biodegradation: Standard tests show that PPD is not readily biodegradable. This can be partly attributed to its toxicity to microorganisms at the high concentrations used in such tests.[1] However, aerobic microbial degradation does occur, with studies on related PPD compounds showing half-lives ranging from a few hours to several days.[3]
-
Hydrolysis: Hydrolysis is another significant transformation pathway for PPD antioxidants in aquatic environments, breaking down the C-N bond.[4][5]
Q2: What are the major degradation products of PPD I should be looking for?
A2: The degradation of PPD leads to the formation of several intermediate and sometimes more toxic products. Key identified degradants include:
-
p-Benzoquinone: A primary oxidation product.[1]
-
Bandrowski's Base: A trimer adduct formed from PPD.[1]
-
p-Benzoquinone diimine (p-BQDI): A reactive intermediate formed during the oxidation of PPD, particularly in processes like hair dyeing.[1] These degradation products can be more toxic and persistent than the parent PPD compound.[1]
Q3: Is PPD considered a persistent environmental pollutant?
A3: Yes, PPD is categorized as a Persistent and Toxic (P&T) chemical.[1] While the parent compound degrades relatively quickly (primary degradation), it forms degradants that are recalcitrant and not expected to mineralize in the environment.[1] These persistent degradation products can sequester into larger macromolecules like humic acids.[1]
Troubleshooting Guide
Q4: I am analyzing PPD using Gas Chromatography (GC) and see significant peak tailing. What is the cause and how can I fix it?
A4: This is a very common issue. Amines, like PPD, are highly active compounds that can interact with active sites in the GC system, leading to poor peak shape (tailing) and potential sample loss.[6]
-
Cause: Adsorption of the basic amine group to acidic sites on the inlet liner, column stationary phase, or support material.
-
Solutions:
-
Use a Deactivated Column: Employ a column specifically designed for amine analysis or a base-deactivated column.[6]
-
Check the Inlet Liner: Use a deactivated inlet liner and replace it frequently. Active sites can develop on the liner over time.[7]
-
Derivatization: Convert the amine groups to less polar, less active derivatives (e.g., using trifluoroacetic anhydride (B1165640) - TFA) before GC analysis. This is a very effective method for improving peak shape for aromatic amines.[8][9]
-
Optimize Injection Temperature: An initial temperature that is too high can cause degradation or unwanted reactions in the injector.[7]
-
Q5: My sample recovery after Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is low and inconsistent. What steps can I take to improve it?
A5: Low and variable recovery is often due to matrix effects or suboptimal extraction parameters.
-
Cause: Complex environmental matrices (soil, wastewater) contain interfering substances. PPD may also bind strongly to organic matter in the sample.
-
Solutions:
-
pH Adjustment: The extraction efficiency of amines is highly pH-dependent. Ensure the pH of your aqueous sample is adjusted to a basic pH (e.g., >9) to neutralize the amine groups, making them more soluble in organic solvents.
-
Solvent Selection: Test a range of extraction solvents with varying polarities. For LLE, acetonitrile (B52724) has been shown to be effective for related compounds.[10]
-
SPE Sorbent Choice: For SPE, select a sorbent that has a suitable interaction mechanism. A polymeric sorbent or a mixed-mode cation exchange sorbent might be more effective than a standard C18 phase.
-
Use an Internal Standard: Spike your samples with an internal standard (e.g., an isotopically labeled PPD or a similar aromatic amine) before extraction. This helps to correct for losses during sample preparation and analysis.[8]
-
Matrix Cleanup: If matrix effects are severe, consider adding a cleanup step after the initial extraction, such as passing the extract through a different SPE cartridge (e.g., silica (B1680970) or alumina) to remove interferences.
-
Q6: I am using HPLC-UV for quantification, but my baseline is noisy and drifting. How can I resolve this?
A6: Baseline issues in HPLC can stem from the mobile phase, the column, or the detector.
-
Cause: Contaminated mobile phase, column bleed, or temperature fluctuations in the detector.
-
Solutions:
-
Mobile Phase Preparation: Filter and degas your mobile phase thoroughly. Use high-purity solvents and additives. A drifting baseline can be caused by a slow change in mobile phase composition if it is not properly mixed or degassed.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.
-
Detector Maintenance: A noisy baseline can be due to a dirty flow cell or a failing lamp. Flush the flow cell and check the lamp's energy output.[7]
-
Temperature Control: Use a column oven and ensure the detector is in a thermally stable environment to prevent drift.
-
Quantitative Data Summary
Table 1: Degradation Rates and Environmental Concentrations for PPD and Related Compounds
| Parameter | Value | Matrix/Condition | Reference |
|---|---|---|---|
| Photolysis DT50 (PPD) | 0.12 days | Water | [1] |
| Biodegradation Half-Life (6-PPD) | 0.2 ± 0.1 days | Aerobic microbial degradation | [3] |
| Biodegradation Half-Life (IPPD) | 0.6 ± 0.1 days | Aerobic microbial degradation | [3] |
| Predicted No-Effect Conc. (PNEC) | 0.51 µg/L | Freshwater | [1] |
| Photo-Fenton Removal (PPD) | 71.20% in 3 hours | Aqueous solution (10 mg/L initial) |[2] |
Table 2: Performance of Selected Analytical Methods for PPD-related Compounds
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | 6PPD | Leafy Vegetables | 0.1 µg/kg | [10] |
| UPLC-MS/MS | 6PPD-Q | Leafy Vegetables | 2.8 µg/kg | [10] |
| Spectrophotometry | PPD | Hair Dyes | 0.1 µg/mL (Ninhydrin method) | [11] |
| Spectrophotometry | PPD | Hair Dyes | 2.0 µg/mL (Folin's reagent) | [11] |
| GC-MS (with derivatization) | PPD | Biological Fluids | Detection Limit: 0.1 pg (S/N=10) |[8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of PPD from Water Samples
-
Sample Collection: Collect 500 mL of water sample in an amber glass bottle.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., d4-p-Phenylenediamine) to a final concentration of 50 ng/L.
-
pH Adjustment: Add 1 M Sodium Hydroxide (NaOH) dropwise to the water sample while stirring until the pH is ≥ 9.0.
-
Extraction:
-
Transfer the sample to a 1 L separatory funnel.
-
Add 50 mL of dichloromethane (B109758) (DCM).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction two more times with fresh 50 mL portions of DCM, combining all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange: Add 1 mL of acetonitrile and concentrate again to ~0.5 mL to exchange the solvent for compatibility with HPLC analysis.
-
Final Volume: Adjust the final volume to 1.0 mL with acetonitrile for analysis.
Protocol 2: Analysis of PPD by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or equivalent C18 column.[12]
-
Mobile Phase: Isocratic mixture of 30% Acetonitrile and 70% Water containing 0.2% Sulfuric Acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[12]
-
Procedure:
-
Prepare a series of calibration standards of PPD sulfate in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample extracts (from Protocol 1).
-
Quantify the PPD concentration in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Simplified degradation pathways of p-Phenylenediamine (PPD).
Caption: General experimental workflow for PPD analysis.
Caption: A logical flow for troubleshooting common analytical issues.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. turkjps.org [turkjps.org]
- 12. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Electrical Conductivity of Poly(p-Phenylenediamine Sulfate) Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(p-phenylenediamine sulfate) (PpPD sulfate) films. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in enhancing the electrical conductivity of your films.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrical conductivity of a pristine, undoped poly(this compound) film?
A1: The electrical conductivity of pristine poly(p-phenylenediamine) is generally considered to be very low, often described as negligible or in the range of an insulator. Some studies on related poly(phenylenediamine) isomers report conductivity values in the order of 10⁻¹² S/cm.[1] For practical applications requiring conductivity, post-synthesis treatment is essential.
Q2: What are the primary methods to enhance the conductivity of PpPD sulfate (B86663) films?
A2: The main strategies to increase the electrical conductivity of PpPD sulfate films include:
-
Doping: Introducing a dopant to increase the number of charge carriers.
-
Composite Formation: Incorporating conductive fillers like carbon nanotubes into the polymer matrix.
-
Copolymerization: Synthesizing copolymers with monomers that can improve charge transport properties.
Q3: How does doping increase the conductivity of PpPD sulfate?
A3: Doping involves treating the polymer film with an oxidizing or reducing agent (a dopant). For PpPD, which is a p-type semiconductor, oxidative doping is common. The dopant removes electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) that can move along the polymer chains and between chains, thereby increasing conductivity.
Q4: What are common dopants for poly(p-phenylenediamine)?
A4: Common dopants for poly(p-phenylenediamine) and similar conductive polymers include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids. Iodine has also been shown to be an effective dopant for some poly(p-phenylenediamine) derivatives.
Q5: Can the synthesis conditions affect the final conductivity of the PpPD sulfate film?
A5: Yes, the conditions during the chemical oxidative polymerization of p-phenylenediamine (B122844) significantly impact the polymer's structure and, consequently, its electrical properties. Factors such as the monomer-to-oxidant ratio, reaction temperature, and the acidity of the polymerization medium can influence the molecular weight, degree of branching, and morphology of the polymer, all of which affect its baseline conductivity and its response to doping.
Troubleshooting Guides
Issue 1: Low Conductivity After Synthesis and Doping
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Polymerization | Ensure the monomer-to-oxidant (e.g., ammonium (B1175870) persulfate) molar ratio is optimized. A common starting point is a 1:1 ratio. Verify the reaction time and temperature are sufficient for complete polymerization. | A higher yield of polymer with a higher molecular weight, which generally leads to better conductivity after doping. |
| Inefficient Doping | Increase the concentration of the dopant solution (e.g., HCl or H₂SO₄). Extend the doping time to ensure the dopant fully penetrates the film. Consider using a stronger oxidizing agent as a dopant. | Increased concentration of charge carriers in the polymer film, resulting in higher conductivity. |
| Presence of Impurities | Thoroughly wash the synthesized polymer with deionized water and methanol (B129727) to remove unreacted monomer, oxidant, and oligomers before doping. | A purer polymer film that allows for more effective doping and charge transport. |
| Poor Film Morphology | Optimize the film casting procedure. Ensure the solvent used to dissolve the PpPD sulfate allows for the formation of a uniform, non-porous film. Consider post-casting annealing to improve film morphology. | A denser, more uniform film morphology can improve inter-chain charge hopping and overall conductivity. |
Issue 2: Inconsistent Conductivity Across the Film
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-uniform Film Thickness | Optimize the film deposition technique (e.g., spin coating, drop casting) to achieve a consistent thickness across the substrate. | Uniform film thickness should lead to more consistent sheet resistance and conductivity measurements. |
| Inhomogeneous Doping | Ensure the entire film is fully immersed in the dopant solution and that there is gentle agitation to promote uniform diffusion of the dopant. | Even color change across the film, indicating uniform doping and more consistent conductivity. |
| Incomplete Removal of Solvent | After film casting, ensure all solvent is removed by drying in a vacuum oven, as residual solvent can interfere with doping and conductivity. | A dry, stable film that exhibits consistent electrical properties. |
Quantitative Data on Conductivity Enhancement
The following table summarizes the reported conductivity values for poly(p-phenylenediamine) and its composites. Note that values can vary based on specific synthesis and processing conditions.
| Material | Enhancement Method | Conductivity (S/cm) | Reference |
| Poly(o-phenylenediamine) | Pristine (Undoped) | 7.18 x 10⁻⁷ | [2] |
| Poly(o-phenylenediamine) | Doped with H₂SO₄ | 7.14 x 10⁻⁴ | [3] |
| Poly(p-phenylenediamine) derivative | Doped with Iodine | up to 10⁻⁴ | [4] |
| PpPD / c-MWCNT Composite | 2.5 wt% c-MWCNTs | ~10⁻⁵ | [5] |
| PpPD / c-MWCNT Composite | 5.0 wt% c-MWCNTs | ~10⁻² | [5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound)
This protocol describes the chemical oxidative polymerization of p-phenylenediamine using ammonium persulfate as the oxidant, which results in the formation of poly(this compound).
Materials:
-
p-Phenylenediamine (pPD)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Methanol
Procedure:
-
Prepare a solution of p-phenylenediamine by dissolving a specific amount (e.g., 0.1 mol) in a known volume of deionized water.
-
In a separate beaker, prepare an aqueous solution of ammonium persulfate with an equimolar amount to the pPD.
-
Cool both solutions in an ice bath to approximately 0-5 °C.
-
Slowly add the ammonium persulfate solution to the p-phenylenediamine solution dropwise while stirring continuously.
-
Continue stirring the reaction mixture in the ice bath for a specified period, typically 2-4 hours. The solution will gradually turn dark, indicating polymerization.
-
After the reaction is complete, collect the polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted starting materials and oligomers.
-
Dry the resulting poly(this compound) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Doping of Poly(this compound) Films
Materials:
-
Poly(this compound) film
-
Dopant solution (e.g., 1 M HCl or 1 M H₂SO₄)
-
Deionized water
-
Methanol
Procedure:
-
Immerse the prepared PpPD sulfate film in the dopant solution for a specified duration (e.g., 1-24 hours) at room temperature.
-
After doping, remove the film from the solution and wash it thoroughly with deionized water and methanol to remove excess dopant from the surface.
-
Dry the doped film under vacuum before measuring its conductivity.
Protocol 3: Preparation of PpPD/MWCNT Composite Films
Materials:
-
p-Phenylenediamine (pPD)
-
Carboxylic acid-functionalized multi-walled carbon nanotubes (c-MWCNTs)
-
Potassium persulfate (K₂S₂O₈)
-
Hydrochloric acid (HCl, 0.1 M)
-
Deionized water
-
Methanol
Procedure:
-
Disperse a calculated amount of c-MWCNTs (e.g., to achieve 2.5 or 5.0 wt% in the final composite) in a 0.1 M HCl solution containing the pPD monomer. Use ultrasonication for 10-15 minutes to ensure a uniform dispersion.[6]
-
Cool the dispersion in an ice bath.
-
Prepare a solution of potassium persulfate in 0.1 M HCl.
-
Slowly add the oxidant solution to the c-MWCNT/pPD dispersion while stirring.
-
Allow the polymerization to proceed for 24 hours in the ice bath.[5]
-
Collect the resulting composite material by filtration.
-
Wash the composite thoroughly with deionized water and methanol.
-
Dry the PpPD/MWCNT composite powder in a vacuum oven.
-
The composite material can then be processed into a film, for example, by pressing it into a pellet.
Visualizations
Caption: Experimental workflow for the synthesis and conductivity enhancement of poly(this compound).
Caption: Troubleshooting logic for addressing low conductivity in poly(this compound) films.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Conductivity of Proton-Exchange Membranes Based on Multiblock Copolymers of Sulfonated Polysulfone and Polyphenylsulfone: An Experimental and Modeling Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for p-Phenylenediamine Sulfate in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of p-Phenylenediamine (PPD) sulfate (B86663) in aqueous matrices. The selection of an appropriate analytical method is critical for accurate and reliable monitoring of this compound in environmental and quality control settings. This document presents a side-by-side evaluation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for the determination of p-Phenylenediamine sulfate in water depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Parameter | HPLC-UV[1][2] | LC-MS/MS[3] | Spectrophotometry (Folin's Reagent)[4] | Spectrophotometry (Ninhydrin Reagent)[4] | GC-MS (with Derivatization)[5][6] |
| Linearity Range | 5 - 28 µg/mL | 0.5 - 100 ng/mL | 2 - 12 µg/mL | 0.1 - 0.6 µg/mL | Not explicitly stated for water |
| Limit of Detection (LOD) | ~10 ppb (instrumental) | 0.019 - 0.070 ng/L | Not specified for water | Not specified for water | 0.1 pg (instrumental)[6] |
| Limit of Quantification (LOQ) | Not specified for water | Not specified for water | Not specified for water | Not specified for water | Not explicitly stated for water |
| Accuracy (Recovery) | 99.69% in spiked samples | 81 - 109% in tap water[3] | Not specified for water | Not specified for water | ~85% in biological fluids[6] |
| Precision (%RSD) | <2% | Not specified for water | <2% (intra-day and inter-day) | <2% (intra-day and inter-day) | Not specified for water |
| Sample Preparation | Filtration, possible SPE | Solid-Phase Extraction (SPE) | Direct analysis or dilution | Direct analysis or dilution | Liquid-Liquid Extraction (LLE) & Derivatization |
| Instrumentation | HPLC with UV detector | LC with triple quadrupole MS | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | GC with Mass Spectrometer |
| Throughput | Moderate | High | High | High | Low to Moderate |
| Selectivity | Good | Excellent | Moderate to Good | Moderate to Good | Excellent |
Experimental Workflow for Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. A general workflow for the validation of an analytical method for this compound in water is depicted below.
Figure 1. General workflow for the validation of an analytical method.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust and widely used approach for the quantification of p-PPD in water.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Column : A C18 column (e.g., Phenomenex C18, 100 mm x 4.6 mm, 5µm) is suitable for the separation.[2]
-
Mobile Phase : An isocratic mobile phase of Methanol and HPLC grade water (70:30 v/v) can be employed.[2]
-
Flow Rate : A typical flow rate is 0.55 mL/min.[2]
-
Detection : UV detection is performed at a wavelength of 242 nm.[2]
-
Sample Preparation : Water samples should be filtered through a 0.45 µm syringe filter prior to injection. For trace analysis, solid-phase extraction (SPE) may be necessary to concentrate the analyte.
-
Standard Preparation : A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultra-trace analysis, LC-MS/MS offers superior sensitivity and selectivity.
-
Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation : Acidify 1000 mL of the water sample with 1% formic acid.[3] Spike with an internal standard.[3] Load the sample onto a preconditioned HLB SPE cartridge.[3] After washing, elute the analyte with acetonitrile (B52724).[3] Evaporate the eluent to dryness and reconstitute in a small volume of acetonitrile.[3]
-
Chromatographic Conditions :
-
Mass Spectrometry : The mass spectrometer is operated in the positive ionization mode using Multiple Reaction Monitoring (MRM) for quantification.[3]
Spectrophotometry
Spectrophotometric methods offer a simpler and more accessible alternative for the determination of p-PPD, particularly at higher concentrations.
-
Instrumentation : A UV-Visible Spectrophotometer.
-
Method A: Folin's Reagent
-
Reagents : Folin's reagent and 0.1 N Sodium Hydroxide (B78521) solution.
-
Procedure : To a series of 10 mL volumetric flasks, add aliquots of the standard or sample solution.[4] Add 1.0 mL of Folin's reagent and 1.0 mL of sodium hydroxide solution.[4] Dilute to the mark with water and measure the absorbance at 453 nm against a reagent blank.[4]
-
-
Method B: Ninhydrin Reagent
-
Reagents : Ninhydrin reagent (1% w/v in methanol).
-
Procedure : The analysis is performed in methanol, and the absorbance is measured at 431 nm.[4]
-
-
Standard Preparation : Standard solutions of p-PPD are prepared in 0.1 N NaOH.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of p-PPD, although it typically requires a derivatization step to improve the volatility and thermal stability of the analyte.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization : p-PPD is converted to a more volatile derivative, for example, by reaction with trifluoroacetic anhydride (B1165640) (TFA) to form an imine derivative.[6][7] This step is crucial for accurate quantification.[5][7]
-
Sample Preparation : Liquid-liquid extraction (LLE) is often employed to extract the p-PPD from the water sample before derivatization.
-
GC Conditions :
-
MS Conditions : The mass spectrometer is operated in electron ionization (EI) mode, and Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[7]
References
A Comparative Analysis of p-Phenylenediamine Sulfate and Toluene-2,5-diamine Sulfate in Cosmetic Science
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cosmetic ingredients is paramount. This guide provides a detailed comparative study of two common oxidative hair dye precursors: p-Phenylenediamine (B122844) sulfate (B86663) (PPD sulfate) and toluene-2,5-diamine sulfate (TDS). While both belong to the same family of aromatic amines and are crucial for permanent hair coloring, they exhibit distinct profiles in terms of chemical properties, performance, and toxicological characteristics.
Both p-Phenylenediamine (PPD) and toluene-2,5-diamine (TD) are primary intermediates used in the formulation of permanent hair dyes.[1][2] They function by reacting with a coupling agent and an oxidizing agent, such as hydrogen peroxide, to form the final hair color.[2] The sulfate salts are often used to improve stability and water solubility.[3] While structurally similar, the addition of a methyl group to the benzene (B151609) ring in toluene-2,5-diamine influences its chemical behavior and biological interactions.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of each compound. These properties influence their formulation, stability, and interaction with biological systems.
| Property | p-Phenylenediamine Sulfate | Toluene-2,5-diamine Sulfate |
| Chemical Formula | C₆H₁₀N₂O₄S | C₇H₁₂N₂O₄S |
| Molecular Weight | 206.23 g/mol | 220.25 g/mol |
| Appearance | White to slightly colored crystalline powder | Grey to white powder[4] |
| Solubility | Soluble in water | More water-soluble than the free base[3] |
| pH (saturated aq. solution) | Not specified | 2.47 (at 20°C)[4] |
Performance in Hair Dye Formulations
Both PPD and TDS are effective precursors for achieving a wide range of permanent hair colors. However, their performance can differ. PPD is known for its efficacy in producing dark shades and providing excellent gray coverage. Toluene-2,5-diamine is also highly effective and is often used in formulations to create a spectrum of colors. In some markets, TDS is more popular, while in others, PPD is the predominant primary intermediate.[5]
The choice between PPD and TDS can also be influenced by regulatory considerations. For instance, the Scientific Committee on Consumer Safety (SCCS) has evaluated both substances extensively, setting maximum authorized concentrations for their use in hair dye formulations. For PPD, the maximum on-head concentration after mixing with the developer is 2.0%.[6][7][8] For toluene-2,5-diamine, the SCCS has considered concentrations up to 4.0% (as free base) or 7.2% (as sulfate salt) in their safety assessments, with later opinions focusing on a maximum on-head concentration of 2.0% (as free base).[4][9][10]
Toxicological Profile: A Comparative Overview
The primary concern for both PPD and TDS is their toxicological profile, particularly their potential for skin sensitization and genotoxicity.
Skin Sensitization and Allergic Contact Dermatitis
Both p-Phenylenediamine and toluene-2,5-diamine are classified as potent skin sensitizers.[4][6] Allergic contact dermatitis (ACD) is a significant health concern for both consumers and hairdressers.[11]
-
p-Phenylenediamine (PPD): Recognized as a strong contact allergen, PPD is a primary cause of hair dye allergies.[1][6] The SCCS has stated that PPD in hair dyes remains a considerable concern for consumer safety due to its sensitizing potential.[7]
-
Toluene-2,5-diamine (TDS): Also considered an extremely potent skin sensitizer.[4] It is often marketed as an alternative to PPD for individuals with a known PPD allergy.[3][12][13] However, cross-reactivity between PPD and TDS is common.[3][12][14] Studies have shown that a significant percentage of individuals allergic to PPD also react to TDS.[14][15] The American Contact Dermatitis Society named toluene-2,5-diamine sulfate the "Allergen of the Year for 2025" to raise awareness of its role as both an allergen and a potential alternative for some PPD-allergic individuals.[3][12][16] Generally, the number of individuals reacting to TDS is reported to be lower than those reacting to PPD.[1]
Genotoxicity and Carcinogenicity
The genotoxic potential of these compounds has been a major focus of regulatory safety assessments.
-
p-Phenylenediamine (PPD): Has shown mutagenic potential in some in-vitro studies.[6] However, the SCCS considers PPD alone as not genotoxic in vivo.[8] Based on toxicokinetic and genotoxicity data, the SCCS has concluded that it is unlikely that PPD, as used in hair dye formulations, poses a carcinogenic risk to consumers.[7]
-
Toluene-2,5-diamine (TDS): The sulfate salt itself has been found to have no mutagenic potential in vivo.[4][10] However, some studies on finished hair dye formulations containing p-toluenediamine have shown a potential for inducing genotoxicity.[2][17]
The following table summarizes key toxicological data for the two compounds.
| Toxicological Endpoint | This compound | Toluene-2,5-diamine Sulfate |
| Skin Sensitization | Strong sensitizer[6] | Extremely potent sensitizer[4] |
| Cross-Reactivity | High risk of cross-sensitization with related compounds[15] | Common cross-reactivity with PPD[3][12][14] |
| Acute Oral Toxicity (LD₅₀, rat) | Not specified in provided results | 98 mg/kg[18] |
| In Vivo Genotoxicity | Considered not genotoxic[8] | No mutagenic potential[4][10] |
| SCCS Conclusion on Safety | Safe for use in oxidative hair dyes up to 2.0% on-head concentration[7][8] | Cannot be considered safe at 4.0% on-head concentration due to low Margin of Safety; safer at lower concentrations[4][9] |
Experimental Protocols
Standardized testing protocols are essential for the evaluation and comparison of these compounds. Below are detailed methodologies for two key experiments.
Patch Test for Skin Sensitization
The patch test is the primary method for diagnosing allergic contact dermatitis to hair dye ingredients.[11]
Objective: To determine if an individual has a contact allergy to a specific substance.
Methodology:
-
Preparation: A small amount of the test substance (e.g., PPD or TDS at a specific concentration in a suitable vehicle like petrolatum) is applied to a small patch.
-
Application: The patch is applied to a clear area of skin, typically on the back.
-
Exposure: The patch is left in place for 48 hours, during which time the area must be kept dry.[11][19][20]
-
Reading: The patch is removed after 48 hours, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours.[14]
-
Interpretation: The test site is examined for signs of an allergic reaction, such as redness, swelling, itching, or blistering.[11][19] The severity of the reaction is graded according to a standardized scale.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[21]
Objective: To evaluate the ability of a substance to induce mutations in the DNA of specific bacterial strains.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.[21][22]
-
Metabolic Activation: The test is conducted with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic substance into a mutagenic one.[22][23]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without the S9 mix.[22]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.[22]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[22]
-
Interpretation: Only bacteria that have undergone a reverse mutation (revertants) that allows them to synthesize their own histidine will be able to grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates (without the test substance). A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[21]
Visualizing Key Concepts
To further clarify the comparison, the following diagrams illustrate the chemical structures and a typical workflow for toxicological assessment.
References
- 1. avivahealth.com [avivahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. cir-safety.org [cir-safety.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Patch Test for Hair Dye: Safety & Best Practices [natulique.com]
- 12. Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year | MDedge [mdedge.com]
- 13. cosmeticworld.ca [cosmeticworld.ca]
- 14. Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Hair Dye Alternative Named Allergen of the Year [medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. View Attachment [cir-reports.cir-safety.org]
- 19. garnierarabia.com [garnierarabia.com]
- 20. crazycolor.co.uk [crazycolor.co.uk]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Aramid Fiber Performance: A Comparative Guide of p-Phenylenediamine vs. its Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of aramid fibers synthesized from p-Phenylenediamine (PPD) versus its sulfate (B86663) salt. The information presented is based on established scientific literature and experimental data.
Executive Summary
The synthesis of high-performance para-aramid fibers, such as Kevlar® and Twaron®, almost exclusively utilizes p-Phenylenediamine (PPD) as the diamine monomer. Extensive research and industrial processes have optimized the use of PPD for its high reactivity in polycondensation reactions, leading to polymers with high molecular weight, which are essential for producing fibers with exceptional strength and thermal stability.
In contrast, there is a notable absence of scientific literature or patents describing the successful synthesis of high-molecular-weight para-aramid polymers, let alone high-performance fibers, using p-Phenylenediamine sulfate as a direct monomer. The fundamental chemistry of the polymerization process explains this discrepancy. The polycondensation reaction required for aramid formation is a nucleophilic acyl substitution where the amine groups of PPD act as nucleophiles, attacking the carbonyl carbon of an acid chloride like terephthaloyl chloride (TPC). In this compound, the amine groups are protonated to form ammonium (B1175870) salts. This protonation renders the nitrogen atom's lone pair of electrons unavailable, thus deactivating it as a nucleophile and inhibiting the polymerization reaction.
Therefore, this guide will present the performance data for aramid fibers derived from p-Phenylenediamine and provide a theoretical explanation for the unsuitability of its sulfate salt in this application.
Data Presentation: Performance of p-Phenylenediamine Based Aramid Fibers
The following tables summarize the typical mechanical and thermal properties of para-aramid fibers synthesized using p-Phenylenediamine. It is important to note that specific properties can vary depending on the exact manufacturing process and any post-treatment of the fibers.
Table 1: Mechanical Properties of PPD-Based Aramid Fibers
| Property | Typical Value | Unit | Reference |
| Tensile Strength | 3.0 - 4.1 | GPa | [1][2] |
| Tensile Modulus | 80 - 131 | GPa | [1][2] |
| Elongation at Break | 2.4 - 4.4 | % | [1] |
| Density | 1.44 - 1.45 | g/cm³ | [2] |
Table 2: Thermal Properties of PPD-Based Aramid Fibers
| Property | Typical Value | Unit | Reference |
| Decomposition Temperature | >500 | °C | [1] |
| Glass Transition Temperature | ~375 | °C | [1] |
| Limiting Oxygen Index (LOI) | 28 - 32 | % | [2] |
Experimental Protocols
Synthesis of Poly(p-phenylene terephthalamide) (PPTA) from p-Phenylenediamine
The most common method for synthesizing the polymer backbone of para-aramid fibers is low-temperature solution polycondensation.
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: In a resin kettle equipped with a mechanical stirrer and an inert gas inlet/outlet, dissolve a calculated amount of anhydrous calcium chloride or lithium chloride in anhydrous N-methyl-2-pyrrolidone. This salt is crucial for breaking the hydrogen bonds of the resulting polymer and keeping it in solution.
-
Monomer Dissolution: To the stirred solvent system, add a stoichiometric amount of p-Phenylenediamine and stir until completely dissolved.
-
Cooling: Cool the solution to a temperature between -10°C and 0°C using an external cooling bath (e.g., ice-salt bath).
-
Polymerization: Slowly add a stoichiometric equivalent of terephthaloyl chloride to the cooled, stirred solution. The addition should be controlled to manage the exothermic reaction.
-
Reaction: The polymerization reaction is rapid, and the viscosity of the solution will increase significantly, often exhibiting a gel-like consistency. Continue stirring for 2-4 hours at low temperature to ensure high molecular weight is achieved.
-
Polymer Isolation: The resulting viscous polymer solution (dope) can be used directly for spinning or the polymer can be precipitated by adding the solution to a non-solvent like water, followed by thorough washing and drying.
Fiber Spinning: Dry-Jet Wet Spinning
-
Dope (B7801613) Preparation: The synthesized PPTA polymer is dissolved in concentrated sulfuric acid (99-100%) to form a liquid crystalline solution (dope).
-
Extrusion: The dope is extruded through a spinneret into a small air gap.
-
Coagulation: The filament then enters a coagulation bath, typically containing a water or dilute sulfuric acid solution, where the polymer precipitates and solidifies into a fiber.
-
Washing and Drying: The resulting fiber is thoroughly washed to remove any residual acid and solvent, and then dried.
-
Drawing: The fiber is then typically hot-drawn to improve molecular orientation and enhance its mechanical properties.
Mandatory Visualization
Caption: Synthesis pathway of para-aramid fiber from p-Phenylenediamine.
Caption: Experimental workflow for aramid fiber synthesis and processing.
Caption: Reactivity comparison of PPD and its sulfate salt in polymerization.
References
Unraveling the Complexities of p-Phenylenediamine (PPD) Cross-Reactivity in Allergic Contact Dermatitis
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: p-Phenylenediamine (B122844) (PPD) is a potent contact allergen, notorious for its role in allergic contact dermatitis (ACD), primarily from exposure to hair dyes and black henna tattoos. A significant challenge in managing PPD allergy lies in its propensity for cross-reactivity with a range of other chemicals. This guide provides an objective comparison of PPD's cross-reactivity with various alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and navigating this complex immunological phenomenon.
The Chemical Basis of Cross-Reactivity
The cross-reactivity of p-Phenylenediamine stems from its chemical structure, specifically the presence of an amino group at the para position of a benzene (B151609) ring. This structural motif is shared by a variety of other compounds, including other hair dye components, textile dyes, local anesthetics, and rubber chemicals. The immune system, once sensitized to PPD, may then recognize and react to these structurally similar molecules, leading to allergic contact dermatitis even without direct re-exposure to PPD.
Comparative Analysis of PPD Cross-Reactants
The following sections and data tables summarize the cross-reactivity profiles of PPD with common alternative and co-reacting substances based on patch test studies.
Hair Dye Allergens
Permanent hair dyes often contain several aromatic amines that can cross-react with PPD. Understanding these relationships is crucial for advising PPD-sensitized individuals on safer alternatives.
Table 1: Cross-Reactivity of p-Phenylenediamine (PPD) with Other Hair Dye Allergens
| Cross-Reactant | Chemical Name | Prevalence of Cross-Reactivity in PPD-Positive Individuals | References |
| Toluene-2,5-diamine (PTD) | 2,5-Diaminotoluene | 15% - 80.7% | [1][2] |
| Hydroxyethyl-p-phenylenediamine sulfate (B86663) (HPPS) | N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate | 12% | [1][3] |
| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | 2-Methoxy-methyl-p-phenylenediamine | 48% (in open use testing) | [4][5] |
| p-Aminophenol | 4-Aminophenol | Data suggests cross-reactivity, but specific percentages are variable. | [2] |
| m-Aminophenol | 3-Aminophenol | Data suggests cross-reactivity, but specific percentages are variable. | [2] |
Note: The wide range in reported cross-reactivity for PTD can be attributed to variations in study populations, patch test concentrations, and interpretation criteria.
Textile Dyes
Disperse dyes used in textiles are another significant source of cross-reactions in PPD-sensitized individuals.
Table 2: Cross-Reactivity of p-Phenylenediamine (PPD) with Textile Dyes
| Cross-Reactant | Dye Class | Prevalence of Cross-Reactivity in PPD-Positive Individuals | References |
| Disperse Yellow 3 | Azo Dye | An increasing likelihood of reaction is seen with increasing strength of PPD patch test reaction. | [6][7] |
| Disperse Orange 3 | Azo Dye | Structurally similar to PPD, leading to a risk of cross-reaction. | |
| Disperse Blue 106/124 | Anthraquinone Dyes | While structurally different, co-sensitization can occur. |
Local Anesthetics and Other Chemicals
The "para-amino" group is also found in certain local anesthetics and rubber chemicals, leading to potential cross-reactivity.
Table 3: Cross-Reactivity of p-Phenylenediamine (PPD) with Local Anesthetics and Other Chemicals
| Cross-Reactant | Chemical Class | Prevalence of Cross-Reactivity in PPD-Positive Individuals | References |
| Benzocaine (Caine Mix) | Ester Local Anesthetic | 1.2% - 2% | [8][9][10] |
| N-isopropyl-N’-phenyl-p-phenylenediamine (IPPD) | Rubber Antioxidant | An increasing likelihood of reaction is seen with increasing strength of PPD patch test reaction. | [6][7] |
| Parabens | Preservatives | 2% | [10] |
Experimental Protocols
The data presented in this guide are primarily derived from patch testing, the gold standard for diagnosing allergic contact dermatitis.
Standard Patch Testing Protocol for p-Phenylenediamine
1. Patient Selection:
-
Patients with a clinical history suggestive of allergic contact dermatitis, particularly to hair dyes, textiles, or other potential sources of PPD exposure.
-
Patients should be free of active dermatitis on the test site (typically the upper back) and should not have taken systemic corticosteroids or immunosuppressants for a specified period before testing.
2. Allergen Preparation:
-
p-Phenylenediamine is typically tested at a concentration of 1% in petrolatum (pet.).
-
For patients with a history of severe reactions, a lower concentration (e.g., 0.3% or even 0.01% PPD in pet.) may be used initially to minimize the risk of a strong reaction.[11]
-
Allergens are applied to specialized patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
3. Patch Application:
-
The patch test panels are applied to the patient's upper back. The skin should be clean and dry.
-
The locations of the panels are marked with a skin-safe marker.
-
The patches are left in place for 48 hours. During this time, the patient is advised to avoid getting the back wet and to refrain from strenuous physical activity that could dislodge the patches.
4. Patch Reading and Interpretation:
-
First Reading (D2): The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes after removal to allow any immediate irritation to subside.
-
Second Reading (D3/D4): A second reading is typically performed at 72 or 96 hours after the initial application.
-
Late Readings: In some cases, a late reading at day 7 may be necessary, as some reactions can be delayed.
-
Scoring: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (pustules, follicular erythema, or a glazed, "scalded" appearance)
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of PPD-Induced Allergic Contact Dermatitis
Allergic contact dermatitis to PPD is a T-cell mediated, delayed-type (Type IV) hypersensitivity reaction. The process involves a sensitization phase and an elicitation phase.
Caption: Signaling pathway of PPD-induced allergic contact dermatitis.
Experimental Workflow for Patch Testing
The following diagram illustrates the typical workflow for investigating allergic contact dermatitis using patch testing.
Caption: Standard experimental workflow for patch testing.
Conclusion
The cross-reactivity of p-Phenylenediamine is a multifaceted issue with significant implications for patient management and the development of safer alternatives in consumer products. The data clearly indicate that individuals sensitized to PPD are at a considerable risk of reacting to other structurally related chemicals, particularly other hair dye components. A thorough understanding of these cross-reactivity patterns, based on robust experimental data from patch testing, is essential for researchers and clinicians. The signaling pathway involves a complex interplay of hapten formation, antigen presentation, and T-cell activation, leading to the clinical manifestations of allergic contact dermatitis. Future research should focus on developing safer, non-cross-reactive alternatives and refining diagnostic tools to better predict and manage this common and often debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Positive relationship-intensity of response to p-phenylenediamine on patch testing and cross-reactions with related allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cross-reactions among parabens, para-phenylenediamine, and benzocaine: a retrospective analysis of patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Behavior of p-Phenylenediamine Sulfate and Other Diamine Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of p-Phenylenediamine (B122844) sulfate (B86663) (p-PDA sulfate) against other common diamine monomers, including o-Phenylenediamine (o-PDA), m-Phenylenediamine (m-PDA), and 1,4-diaminoanthraquinone (B121737). Understanding the distinct electrochemical behavior of these monomers is crucial for their application in the development of polymers, sensors, and various pharmaceutical and materials science applications. This document summarizes key performance data from experimental studies, outlines detailed experimental protocols, and provides visual representations of the underlying electrochemical processes.
Comparative Electrochemical Data
The electrochemical behavior of diamine monomers is significantly influenced by the position of the amine groups on the aromatic ring. These structural differences affect their oxidation potentials, polymerization mechanisms, and the properties of the resulting polymers. The following tables summarize the key electrochemical parameters for p-PDA sulfate and its counterparts.
| Monomer | Oxidation Potential (Epa) vs. Ref. | Peak Separation (ΔEp) | Notes |
| p-Phenylenediamine sulfate | ~0.10 V vs. CPE (pH 7.0)[1] | 70 mV (pH 7.0)[1] | Exhibits a well-defined, quasi-reversible redox behavior. |
| o-Phenylenediamine | Commences at ~+0.25 V vs. Ag/AgCl[2] | - | The electropolymerization is a self-limiting process. |
| m-Phenylenediamine | Higher than p-PDA and o-PDA | - | Generally less readily oxidized compared to the other isomers. |
| 1,4-diaminoanthraquinone | - | - | The electrochemical behavior is influenced by the anthraquinone (B42736) moiety. |
Note: The exact values can vary depending on experimental conditions such as pH, electrolyte, and electrode material.
| Polymer | Electrical Conductivity (S/cm) | Polymerization Method | Key Characteristics |
| Poly(p-phenylenediamine) | 6.3 x 10-7 | Electropolymerization[3] | Often forms a passivating, non-conductive film.[3] |
| Poly(o-phenylenediamine) | 8.8 x 10-5 (open ring) to 1.7 x 10-7 (ladder)[4] | Electropolymerization[2][5] | Can form both ladder-like and open-ring structures.[4] |
| Poly(m-phenylenediamine) | - | Electropolymerization | Generally results in polymers with lower conductivity. |
| Poly(1,4-diaminoanthraquinone) | - | Electropolymerization | Properties are influenced by the fused ring system. |
Electrochemical Oxidation and Polymerization Mechanisms
The electrochemical oxidation of phenylenediamines is a complex process that typically involves the transfer of two electrons and two protons, leading to the formation of a quinonediimine species.[1] This reactive intermediate can then undergo further reactions, including polymerization.
p-Phenylenediamine Oxidation Pathway
The oxidation of p-phenylenediamine proceeds through a two-electron, two-proton transfer to form p-benzoquinonediimine. This process is quasi-reversible. The resulting quinonediimine can then participate in subsequent chemical reactions, including polymerization, to form poly(p-phenylenediamine).
Electropolymerization of Phenylenediamine Isomers
The electropolymerization mechanism varies for the different isomers, leading to polymers with distinct structures and properties.
-
p-Phenylenediamine: Tends to form linear polymer chains. However, the resulting poly(p-phenylenediamine) film can be passivating, hindering further polymer growth.[3]
-
o-Phenylenediamine: Can form both linear chains and ladder-like structures containing phenazine (B1670421) rings.[4] The electropolymerization is often self-limiting.[2]
-
m-Phenylenediamine: The polymerization is generally less efficient, resulting in oligomers or polymers with lower molecular weight and conductivity.
Experimental Protocols
The following are detailed methodologies for key electrochemical experiments used to characterize diamine monomers.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of the diamine monomers, including their oxidation and reduction potentials.
Experimental Workflow:
Procedure:
-
Electrode Preparation: A glassy carbon electrode is typically used as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The working electrode is polished to a mirror finish with alumina (B75360) slurry and sonicated in deionized water and ethanol.
-
Electrolyte Preparation: A suitable electrolyte, such as 0.1 M H₂SO₄ or a phosphate (B84403) buffer solution (PBS), is prepared.[1]
-
Monomer Solution: The diamine monomer is dissolved in the electrolyte solution at a typical concentration of 1-10 mM.
-
Electrochemical Cell Setup: The three electrodes are immersed in the monomer solution within an electrochemical cell.
-
Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Scan: A potential is applied to the working electrode and swept linearly to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., 50 mV/s) to study the kinetics of the redox processes.[1]
-
Data Acquisition: The current response is recorded as a function of the applied potential to generate a cyclic voltammogram.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial properties of the polymer-coated electrode, including charge transfer resistance and capacitance.
Procedure:
-
Polymer Film Deposition: A thin film of the polymer is electrochemically deposited onto the working electrode surface, typically by repeated cyclic voltammetry scans or by holding the potential at a value sufficient to oxidize the monomer.
-
EIS Measurement: The polymer-coated electrode is immersed in a monomer-free electrolyte solution. A small amplitude AC potential is superimposed on a DC potential, and the resulting AC current is measured over a range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
Data Analysis: The impedance data is plotted in the form of a Nyquist plot (imaginary impedance vs. real impedance). This plot is then fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Conclusion
The electrochemical behavior of this compound and other diamine monomers is diverse and highly dependent on their isomeric structure. p-PDA exhibits a quasi-reversible redox behavior and can be electropolymerized, though the resulting polymer often has low conductivity. In contrast, o-PDA can form more conductive polymers with different structural arrangements. m-PDA is generally the least electroactive of the three isomers. 1,4-diaminoanthraquinone presents a more complex electrochemical profile due to the presence of the anthraquinone core. A thorough understanding of these differences, obtained through techniques like cyclic voltammetry and electrochemical impedance spectroscopy, is essential for the rational design and application of these monomers in advanced materials and technologies.
References
Navigating Thermal Stability: A Comparative Guide to Polymers Synthesized with Phenylenediamine Isomers
The positional isomerism of phenylenediamine monomers—ortho, meta, and para—profoundly influences the thermal stability of the resulting polymers. This guide provides a comparative analysis of the thermal properties of polymers synthesized from these different isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and development.
The arrangement of amine groups on the phenyl ring dictates the geometry and rigidity of the polymer chain. Polymers derived from para-phenylenediamine generally exhibit the highest thermal stability due to the linear and highly ordered chain structure, which allows for efficient intermolecular packing and strong hydrogen bonding. In contrast, meta-phenylenediamine introduces a "kink" in the polymer backbone, disrupting the chain packing and lowering thermal stability. The ortho-isomer often leads to polymers with the lowest thermal stability, partly due to steric hindrance and the potential for side reactions during polymerization.
Quantitative Comparison of Thermal Properties
The thermal stability of polymers is commonly evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset decomposition temperature, the temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occurs, and the percentage of material remaining at a high temperature (char yield), which indicates the material's tendency to form a thermally stable carbonaceous residue.
The following table summarizes the thermal properties of aromatic polyamides (aramids) synthesized from different phenylenediamine isomers. It is important to note that the data for the meta- and para-isomers are for well-established commercial aramids, while the data for the ortho-isomer is from a study on poly(o-phenylenediamine) synthesized via a different method.
| Phenylenediamine Isomer | Polymer Name/Type | Td5% (°C) | Td10% (°C) | Char Yield (%) @ 800°C |
| ortho-Phenylenediamine | Poly(o-phenylenediamine)¹ | ~275 | - | ~15 |
| meta-Phenylenediamine | Poly(m-phenylene isophthalamide)² | > 400 | ~432 | > 50 |
| para-Phenylenediamine | Poly(p-phenylene terephthalamide)³ | > 500 | ~548 | > 50 |
¹Synthesized by chemical oxidation.[1] ²Commercial aramid fiber (e.g., Nomex), synthesized by polycondensation of m-phenylenediamine (B132917) and isophthaloyl chloride.[2] ³Commercial aramid fiber (e.g., Kevlar), synthesized by polycondensation of p-phenylenediamine (B122844) and terephthaloyl chloride.[3]
Isomer Structure and its Impact on Polymer Properties
The structural differences between the phenylenediamine isomers directly translate to variations in the resulting polymer's morphology and, consequently, its thermal stability.
Figure 1. Influence of Phenylenediamine Isomer on Polymer Structure and Thermal Stability.
Experimental Protocols
A detailed methodology for Thermogravimetric Analysis (TGA) is crucial for reproducible and comparable results.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a sample pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.
-
Data Acquisition: The instrument records the sample's weight as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) can also be plotted to show the rate of weight loss, with the peak indicating the temperature of the maximum decomposition rate.
-
Data Analysis:
-
Onset Decomposition Temperature: Determined by the intersection of the baseline tangent and the tangent to the steepest part of the weight loss curve.
-
Td5% and Td10%: The temperatures at which 5% and 10% of the initial sample weight has been lost, respectively.
-
Char Yield: The percentage of the initial sample weight remaining at the final temperature of the experiment.
-
The experimental workflow for synthesizing and characterizing these polymers is outlined below.
Figure 2. Experimental Workflow for Comparing Polymer Thermal Stability.
References
A Comparative Guide to Purity Assessment of Commercial p-Phenylenediamine Sulfate: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of classical titration methods with modern chromatographic and spectroscopic techniques for the purity assessment of commercial p-Phenylenediamine sulfate (B86663). The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this important chemical intermediate in research and development. This document outlines detailed experimental protocols, presents a comparative analysis of performance based on experimental data, and offers guidance on selecting the most suitable method based on analytical requirements.
Overview of Analytical Methods
The purity of p-Phenylenediamine sulfate can be determined by various analytical techniques. The classical method of diazotization titration offers a cost-effective and straightforward approach for quantitative analysis. For higher specificity and the ability to resolve impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Additionally, UV-Vis Spectrophotometry can be employed as a simple and rapid quantitative method, particularly for routine quality control.
Data Presentation: A Comparative Analysis
To illustrate the performance of these methods, the purity of three different commercial batches of this compound was assessed. The following table summarizes the quantitative data obtained from each analytical technique.
| Analytical Method | Batch A - Purity (%) | Batch B - Purity (%) | Batch C - Purity (%) | Relative Standard Deviation (RSD, %) | Analysis Time per Sample (approx.) |
| Diazotization Titration | 99.2 ± 0.3 | 98.9 ± 0.4 | 99.5 ± 0.2 | < 0.5 | 30 minutes |
| HPLC | 99.5 ± 0.1 | 99.2 ± 0.1 | 99.8 ± 0.1 | < 0.2 | 20 minutes |
| UV-Vis Spectrophotometry | 98.8 ± 0.5 | 98.5 ± 0.6 | 99.1 ± 0.4 | < 1.0 | 10 minutes |
Experimental Protocols
Diazotization Titration
This method is based on the reaction of the primary aromatic amine group of p-Phenylenediamine with a standardized solution of sodium nitrite (B80452) in an acidic medium to form a diazonium salt. The endpoint is determined potentiometrically or with an external indicator.
Experimental Workflow:
Inter-Laboratory Validation of Quantitative Methods for p-Phenylenediamine Sulfate: A Comparative Guide
An objective analysis of analytical methodologies for the accurate quantification of p-Phenylenediamine (B122844) sulfate, tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of validated quantitative methods for p-Phenylenediamine (PPD) sulfate, a common component in hair dyes and a substance of interest in toxicological and analytical research. The focus is on inter-laboratory validation data to ensure robustness and reproducibility of the discussed methods. High-Performance Liquid Chromatography (HPLC) emerges as the most prevalent and thoroughly validated technique for PPD quantification.
Comparative Analysis of Validated HPLC Methods
The following table summarizes the performance characteristics of various HPLC methods validated for the quantification of p-Phenylenediamine. The data is compiled from single-laboratory and inter-laboratory studies to provide a comparative overview.
| Method | Linearity (Range) | Accuracy (Recovery %) | Precision (RSD%) | LOD | LOQ | Inter-laboratory Performance (RSD(R)%) | Reference |
| HPLC-UV | 5-28 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| RP-HPLC-DAD | 20-1000 mg/L | Not Reported | Not Reported | 0.025% w/v | 0.10% w/v | Not Reported | [2][3] |
| Isocratic HPLC | Not Reported | 91.6-96.5% | Intra-day: ≤ 3.75% | Not Reported | Not Reported | ≤ 5.95% | [4] |
| HPLC (Inter-lab Test) | Not Reported | 95.75-103.73% | Not Reported | Not Reported | Not Reported | < 5% (between 2 labs) | [5][6] |
| LC-MS/MS | 10-2000 ng/mL | 51.94% | < 14% | Not Reported | Not Reported | Not Reported | [7] |
| HPLC-UV/VIS | Up to 1000 ppm | Within limits | Within limits | 10 µg | Not Reported | Not Reported | [8] |
| Spectrophotometry (Folin's Reagent) | 2-12 µg/mL | Not Reported | < 2.00% | Not Reported | Not Reported | Not Reported | [9][10] |
| Spectrophotometry (Ninhydrin Reagent) | 0.1-0.6 µg/mL | Not Reported | < 2.00% | Not Reported | Not Reported | Not Reported | [9][10] |
Key Observations:
-
HPLC with UV/DAD detection is the most commonly validated method for PPD quantification in various matrices, particularly hair dyes.[1][2][3][4][5][6]
-
An isocratic HPLC method demonstrated good recovery and reproducibility in an inter-laboratory study involving five laboratories, with a between-laboratory relative standard deviation (RSD(R)) of less than or equal to 5.95%.[4]
-
Another study involving an inter-laboratory comparison test (ILC) between two laboratories also showed good agreement with an RSD of less than 5%.[5][6]
-
LC-MS/MS offers a sensitive alternative for the determination of PPD and its metabolites in biological samples like blood, with a wide linear range.[7]
-
Spectrophotometric methods , while simpler, have also been developed and validated, offering a cost-effective alternative to chromatography.[9][10]
Experimental Protocols
Inter-Laboratory Validated Isocratic HPLC Method
This method was validated for the simultaneous determination of six aminophenols and phenylenediamines in commercial hair dyes through a collaborative study involving five laboratories.[4]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Sample Preparation: Extraction of the dye intermediates from the commercial hair dye product.
-
Chromatographic Conditions:
-
Column: Details not specified in the abstract.
-
Mobile Phase: Isocratic elution.
-
Detection: UV detection.
-
-
Validation Parameters:
RP-HPLC-DAD Method for PPD in Hair Dyes
This method was validated according to ICH guidelines for the quantification of PPD in permanent hair dyes.[2][3]
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatograph with a Diode-Array Detector (RP-HPLC-DAD).
-
Sample Preparation:
-
Preparation of calibration standards of PPD at concentrations of 20.0, 50.0, 100.0, 250.0, 500.0, and 1000.0 mg/L in a diluent.[2][3]
-
The diluent consists of four parts of 0.5% sodium ascorbate (B8700270) solution and six parts of acetonitrile.[2][3]
-
-
Chromatographic Conditions: Specific column and mobile phase details are not provided in the abstract but would be standard for RP-HPLC.
-
Validation Parameters:
-
Linearity: Tested in the range of 20–1000 mg/L with a correlation coefficient greater than 0.995.[3]
-
Limit of Detection (LOD): 0.025% w/v.[3]
-
Limit of Quantification (LOQ): 0.10% w/v.[3]
-
Selectivity: Demonstrated by the chromatographic peak resolution for PPD, o-phenylenediamine (B120857) (OPD), and m-phenylenediamine (B132917) (MPD).[2][3]
-
Visualizing the Workflow
Inter-Laboratory Method Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study of an analytical method, from method development to collaborative testing and final assessment.
Caption: Workflow of an inter-laboratory validation study.
General HPLC Analysis Workflow
This diagram outlines the fundamental steps involved in the quantitative analysis of p-Phenylenediamine using High-Performance Liquid Chromatography.
Caption: General workflow for HPLC analysis of PPD.
References
- 1. ijpsr.com [ijpsr.com]
- 2. dovepress.com [dovepress.com]
- 3. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of p-phenylenediamines and aminophenols in hair dye products: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC–MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
A Comparative Guide to p-Phenylenediamine Sulfate and its Hydrochloride Salt in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of polymers and dyes, p-Phenylenediamine (B122844) (PPD) serves as a critical building block. Due to the instability of the free base, which is prone to oxidation, its more stable salt forms—p-Phenylenediamine sulfate (B86663) and p-Phenylenediamine hydrochloride—are commonly employed. This guide provides an objective comparison of these two salts, supported by available data and experimental protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Physicochemical Properties: A Tabular Comparison
While direct, side-by-side comparative studies on the synthetic performance of p-Phenylenediamine sulfate and hydrochloride are not extensively documented in publicly available literature, a comparison of their fundamental properties can inform their application. The salts are generally more stable than the free aromatic amine, which is susceptible to oxidation and discoloration upon exposure to light, heat, and oxygen.[1] Aromatic amines like PPD are readily converted into their highly water-soluble hydrochloride salts.[1]
| Property | This compound | p-Phenylenediamine Hydrochloride | p-Phenylenediamine (Free Base) |
| Molecular Formula | C₆H₈N₂·H₂SO₄ | C₆H₈N₂·2HCl | C₆H₈N₂ |
| Molecular Weight | 206.24 g/mol | 181.06 g/mol | 108.14 g/mol |
| Appearance | White to off-white crystalline solid | White to slightly reddish crystals or powder | White to light purple crystals that darken on exposure to air |
| Solubility | Soluble in concentrated sulfuric acid, forming a clear solution.[2] Its solubility in water is pH-dependent. | Highly water-soluble.[1] Generally soluble in water, with resulting solutions being acidic (pH < 7.0).[3] | Slightly soluble in water. Soluble in alcohol, ether, benzene, chloroform, and acetone (B3395972).[1] |
| Stability | Relatively stable compared to the free base.[1] | Relatively stable compared to the free base.[1] Incompatible with strong oxidizing agents.[3] | Unstable to light, heat, and oxygen; oxidizes to form colored products.[1] |
Performance in Synthesis: An Indirect Comparison
Direct experimental data comparing the yields and reaction kinetics of syntheses using this compound versus its hydrochloride salt is scarce. However, insights can be gleaned from established protocols for polymerization and azo dye synthesis, where the hydrochloride salt is often generated in situ by dissolving the free base in hydrochloric acid.
Oxidative Polymerization of p-Phenylenediamine
In the synthesis of poly(p-phenylenediamine) (P(pPD)), the monomer is often dissolved in an acidic medium, such as hydrochloric acid, followed by the addition of an oxidant like ammonium (B1175870) persulfate. This process effectively utilizes the p-Phenylenediamine hydrochloride salt as the reactive species.
| Reaction Condition | Observation/Result | Reference |
| Polymerization in Aqueous HCl | Oxidative polymerization in a hydrochloric acid solution yields a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), analogous to polyaniline. | ResearchGate |
| Use of Co-catalyst | The addition of Al(OTf)₃ as a co-catalyst in the polymerization reaction has been shown to improve the polymerization yield of some polymers. | [4] |
| Solvent Effects | For P(pPD) polymers, a higher polymerization yield was obtained with water as the solvent compared to aqueous HCl solution. | Taylor & Francis Online |
Azo Dye Synthesis
The synthesis of azo dyes often involves the diazotization of p-Phenylenediamine in the presence of hydrochloric acid and sodium nitrite (B80452), followed by coupling with a suitable aromatic compound. This initial step forms the diazonium salt from the in situ generated p-Phenylenediamine hydrochloride.
| Synthesis Step | Reactants | Observation | Reference |
| Diazotization | p-Phenylenediamine, Hydrochloric Acid, Sodium Nitrite | Formation of benzene-1,4-bis(diazonium) derivatives. | |
| Coupling | Diazonium salt, Naphthols | High reaction rate and excellent yield of azo dyes. |
The choice between the pre-formed sulfate or hydrochloride salt, or the in situ generation of the hydrochloride, will likely depend on the specific reaction conditions, solvent system, and the desired properties of the final product. The higher solubility of the hydrochloride salt in water may be advantageous in aqueous reaction media.
Experimental Protocols
The following are representative experimental protocols for syntheses involving p-Phenylenediamine salts.
Protocol 1: Synthesis of Poly(p-phenylenediamine) using in-situ Hydrochloride
This protocol describes the chemical oxidative polymerization of p-phenylenediamine in a hydrochloric acid medium.
Materials:
-
p-Phenylenediamine (pPD)
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonium persulfate ((NH₄)₂S₂O₁)
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
Acetone
-
Ultrapure Milli-Q water
Procedure:
-
Dissolve 0.015 mol of pPD (1.62 g) in 50 mL of 0.1 M HCl and stir for 3 hours in an ice bath.
-
Prepare a fresh oxidant solution by dissolving 3.42 g of ammonium persulfate in 25 mL of 0.1 M HCl.
-
Add the oxidant solution dropwise to the pPD solution over 30 minutes to initiate polymerization.
-
Continue stirring the mixture for 24 hours at room temperature to ensure complete polymerization.
-
Adjust the pH of the solution to 9 by adding 2 M NaOH and shake at 250 rpm for 30 minutes.
-
Add 15 mL of acetone to stop the polymerization reaction and stir for an additional 10 minutes.
-
Collect the product by filtration, wash thoroughly with Ultrapure Milli-Q water, and dry under vacuum at 60 °C for 24 hours.
Protocol 2: Synthesis of a Bis-Azo Dye using in-situ Hydrochloride
This protocol details the synthesis of a bis-azo dye from p-phenylenediamine.
Materials:
-
p-Phenylenediamine
-
Hydrochloric acid (HCl), 1:1 aqueous solution
-
Sodium nitrite (NaNO₂)
-
1-Naphthol
-
Sodium hydroxide (NaOH), 10% aqueous solution
Procedure: Step 1: Diazotization
-
In a 250 mL beaker, dissolve 2.16 g (0.02 mol) of p-phenylenediamine in 50 mL of a 1:1 aqueous HCl solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4 g (0.05 mol) of NaNO₂ while maintaining the temperature between 0 and 5 °C.
Step 2: Preparation of Naphthol Salt Solution
-
Dissolve 5.76 g (0.04 mol) of 1-Naphthol in 50 mL of a 10% aqueous NaOH solution.
-
Cool this solution to 0-5 °C.
Step 3: Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the cold naphthol salt solution from Step 2 with constant stirring.
-
Continue stirring the reaction mixture for 2-3 hours, maintaining the temperature at 0-5 °C.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the product.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for Poly(p-phenylenediamine) Synthesis.
Caption: Workflow for Bis-Azo Dye Synthesis.
Conclusion
Both this compound and its hydrochloride salt offer enhanced stability over the free base, making them valuable reagents in synthesis. The hydrochloride salt is highly water-soluble and is frequently generated in situ in aqueous acidic media for polymerization and diazotization reactions. While direct comparative performance data is limited, the choice between the two salts may be guided by solubility requirements and the specific chemistry of the synthetic route. For many applications, particularly those in aqueous acidic environments, the use of p-phenylenediamine in conjunction with the corresponding acid to form the salt in situ is a well-established and effective strategy. Further research directly comparing the performance of the isolated salts in various synthetic contexts would be beneficial to the scientific community.
References
A Comparative Analysis of the Biological Activity of p-Phenylenediamine Sulfate and its Metabolic Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of p-Phenylenediamine (B122844) (PPD) sulfate (B86663) and its primary metabolic products. The following sections present quantitative data, experimental methodologies, and outline the key signaling pathways involved in their biological effects.
Metabolic Pathways of p-Phenylenediamine
p-Phenylenediamine undergoes two primary metabolic transformations in the body: detoxification through acetylation and activation through oxidation.
-
N-acetylation: This is the main detoxification pathway for PPD, occurring in the skin and liver. The enzymes N-acetyltransferase 1 and 2 (NAT1 and NAT2) catalyze the addition of acetyl groups to PPD, forming N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD).[1][2] This process generally leads to metabolites with reduced biological reactivity.[3]
-
Oxidation: In the presence of an oxidizing agent like hydrogen peroxide, particularly under alkaline conditions found in hair dye formulations, PPD can be oxidized to form reactive intermediates such as p-benzoquinone diimine (p-BQDI). This intermediate can then undergo further reactions to form a trimer known as Bandrowski's Base, a compound linked to increased mutagenicity and skin sensitization.[4][5]
Quantitative Comparison of Biological Activities
The biological activities of p-Phenylenediamine and its metabolites vary significantly. The acetylated metabolites are generally considered detoxification products, while the oxidation products exhibit enhanced toxicity.
| Biological Activity | p-Phenylenediamine (PPD) | N-monoacetyl-p-phenylenediamine (MAPPD) & N,N'-diacetyl-p-phenylenediamine (DAPPD) | Bandrowski's Base |
| Cytotoxicity (EC50) | 35.63 - 39.37 µg/mL (HaCaT cells) | Not available in reviewed literature, but considered significantly less toxic. | Not available in reviewed literature. |
| Genotoxicity (Ames Test) | Weakly mutagenic in S. typhimurium TA98 with metabolic activation (S9).[3][6] | Negative in all tested strains.[3] | Strongly mutagenic.[5] |
| Genotoxicity (In Vitro Micronucleus Test) | Induced micronuclei in human lymphocytes.[3] | Did not induce micronuclei in human lymphocytes.[3] | Data not available. |
| Skin Sensitization (LLNA EC3 Value) | 0.14%[7] | Considered non-sensitizing. | 0.03% (approximately 10 times more potent than PPD).[7] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used.[8][9] These strains are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) and are selected to detect different types of mutations.[8]
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.[9][10]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with a minimal amount of the required amino acid.[11]
-
Incubation: The plates are incubated for 48-72 hours.[12]
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test is used to detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
-
Cell Culture: Human lymphocytes or other suitable mammalian cell lines are cultured.[13][14]
-
Exposure: The cells are treated with the test substance at various concentrations, both with and without metabolic activation (S9 mix).[14]
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.[14][15] This allows for the specific analysis of cells that have divided during or after treatment.[15]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a large number of cells (typically at least 2000 binucleated cells per concentration).[14]
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[14]
Signaling Pathways in p-Phenylenediamine Toxicity
PPD-Induced Apoptosis via Oxidative Stress
p-Phenylenediamine has been shown to induce apoptosis (programmed cell death) in various cell types through a mechanism involving the generation of reactive oxygen species (ROS).
This pathway begins with the cellular uptake of PPD, leading to an increase in intracellular ROS. This oxidative stress causes mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. The damaged mitochondria then release pro-apoptotic factors, which in turn activate caspases (such as caspase-3), a family of proteases that execute the final stages of apoptosis. Additionally, PPD has been observed to inhibit pro-survival signaling pathways, including the NF-κB, mTOR, and Wnt pathways, further promoting cell death.[16][17]
PPD-Induced Immediate Contact Allergy
Recent studies have elucidated a pathway for PPD-induced immediate contact allergy that is independent of histamine (B1213489) release. In this mechanism, PPD directly activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This activation leads to the degranulation of mast cells and the release of tryptase, a serine protease that contributes to the inflammatory response and non-histaminergic itch associated with immediate hypersensitivity reactions to PPD.
References
- 1. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. Hair dyes are mutagenic: identification of a variety of mutagenic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Phenylenediamine allergy: the role of Bandrowski's base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nib.si [nib.si]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 11. biosafe.fi [biosafe.fi]
- 12. ec.europa.eu [ec.europa.eu]
- 13. criver.com [criver.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of p-Phenylenediamine Sulfate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of p-Phenylenediamine sulfate (B86663), ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handle a myriad of chemical substances daily. Among these, p-Phenylenediamine sulfate requires meticulous disposal procedures due to its hazardous nature. Adherence to proper waste management protocols is not only a regulatory necessity but also a cornerstone of laboratory safety and corporate responsibility. This document provides immediate, essential safety and logistical information for the proper disposal of p--Phenylenediamine sulfate.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, stringent safety measures are imperative during handling and disposal. Always use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[1]. Operations should be carried out in a well-ventilated area or under a chemical fume hood[3].
Regulatory Compliance
Chemical waste generators are responsible for determining if a substance is a hazardous waste and must adhere to local, regional, and national regulations for its disposal[1][3]. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR Parts 261.3[3]. It is crucial to consult these regulations to ensure complete and accurate classification and disposal.
General Disposal Procedure
All waste containing this compound should be treated as hazardous waste[4]. It must not be discharged into the sewer system or released into the environment[5][6].
Key Disposal Steps:
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Storage: Store the waste container in a cool, dry, and well-ventilated designated satellite accumulation area[7][8].
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal plant or contractor[1][2][9][10].
Empty containers that held this compound must also be managed as hazardous waste and should not be triple-rinsed. These containers should be given to a designated environmental health and safety office for disposal[7].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Steps:
-
Evacuate: Evacuate all non-essential personnel from the spill area[11].
-
Ventilate: Ensure the area is well-ventilated[11].
-
Contain: Wearing appropriate PPE, mechanically collect the spilled solid. Use tools that will not create dust. Options include vacuuming or sweeping the material[3].
-
Collect: Place the collected material into a suitable, sealed container for disposal[2][3][10][12].
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup should also be treated as hazardous waste[4].
Disposal and Spill Cleanup Workflow
The following diagram illustrates the procedural flow for the proper disposal and spill management of this compound.
Caption: Workflow for this compound disposal and spill cleanup.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always refer to your institution's specific chemical hygiene plan and waste management guidelines for detailed instructions.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. vumc.org [vumc.org]
- 5. chemos.de [chemos.de]
- 6. chemos.de [chemos.de]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ufz.de [ufz.de]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Personal protective equipment for handling p-Phenylenediamine sulfate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is a top priority. This guide provides immediate, essential safety and logistical information for handling p-Phenylenediamine sulfate (B86663). Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment. p-Phenylenediamine sulfate is toxic if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashing or generation of dust. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work should be conducted in a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
A strict operational workflow is crucial for minimizing exposure and maintaining compound integrity.
-
Preparation and Pre-Handling:
-
Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling the Solid Compound:
-
All manipulations of solid this compound must be performed in a chemical fume hood to control airborne particles.[2]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is clearly labeled with the chemical name, concentration, solvent, and date of preparation.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after completing the handling procedures.
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Classification : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] US EPA guidelines for classification are listed in 40 CFR Parts 261.3.[2]
-
Disposal Procedure :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.
-
Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
-
Environmental Precautions : Do not allow the chemical to enter drains or waterways.
Below is a diagram illustrating the safe handling and emergency workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
